2,7-Diiodophenanthrene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-diiodophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXTLBWOUQIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343666 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-32-9 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of 2,7-Diiodophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed methodology for the synthesis and characterization of 2,7-Diiodophenanthrene-9,10-dione, a molecule of interest for its potential applications in materials science and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document provides a scientifically grounded, hypothetical approach based on established chemical principles and analogous reactions reported for similar halogenated phenanthrenequinones.
Introduction
This compound is an aromatic dione featuring a phenanthrene core functionalized with two iodine atoms. Its chemical formula is C₁₄H₆I₂O₂ and it has a molecular weight of approximately 460.01 g/mol .[1][2] The rigid, planar structure and the presence of electron-withdrawing iodine atoms are expected to confer unique electronic and photophysical properties to the molecule, making it a valuable building block for the synthesis of novel organic semiconductors, fluorescent probes, and potentially, pharmacologically active agents. The CAS number for this compound is 16218-32-9.[1]
This guide details a proposed synthetic route starting from the commercially available 9,10-phenanthrenequinone. It further describes the essential analytical techniques required for the comprehensive characterization and verification of the synthesized product.
Proposed Synthesis
The proposed synthesis of this compound is based on the electrophilic iodination of 9,10-phenanthrenequinone. This approach is analogous to the reported synthesis of 2,7-dibromophenanthrene-9,10-dione, which utilizes N-bromosuccinimide in the presence of a strong acid.[3][4]
Reaction Scheme
Caption: Proposed reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
9,10-Phenanthrenequinone (starting material)
-
N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent (e.g., periodic acid)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Suitable organic solvent for purification (e.g., ethyl acetate, chloroform)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 9,10-phenanthrenequinone in a minimal amount of concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add N-Iodosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The use of a slight excess of the iodinating agent is recommended to ensure complete di-iodination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (monitoring by TLC is recommended to determine reaction completion).
-
Upon completion, carefully quench the reaction by pouring the mixture over a beaker of crushed ice with constant stirring.
-
The precipitated solid product should be collected by vacuum filtration.
-
Wash the crude product thoroughly with deionized water until the filtrate is neutral to pH paper.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization
A comprehensive characterization of the final product is crucial to confirm its identity, purity, and structure. The following techniques are recommended:
Physical Properties
A summary of expected and known physical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₆I₂O₂ |
| Molecular Weight | 460.01 g/mol |
| Appearance | Expected to be a colored solid |
| Melting Point | To be determined experimentally |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-9 ppm). Due to the symmetry of the 2,7-disubstituted phenanthrene core, a simplified set of signals corresponding to the aromatic protons is anticipated.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbons are expected to resonate at a characteristic downfield shift (around 180 ppm). The number of distinct signals will confirm the symmetry of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C=O stretching of the dione group in the range of 1650-1700 cm⁻¹.
-
C=C stretching of the aromatic rings in the region of 1400-1600 cm⁻¹.
-
C-H stretching of the aromatic protons around 3000-3100 cm⁻¹.
-
C-I stretching vibrations at lower frequencies.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) corresponding to the calculated exact mass of C₁₄H₆I₂O₂.[1]
Workflow for Synthesis and Characterization
References
An In-depth Technical Guide to 2,7-Diiodophenanthrene-9,10-dione: Properties, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,7-Diiodophenanthrene-9,10-dione. It includes a summary of available data, a plausible experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development based on the activities of structurally related compounds.
Core Properties of this compound
This compound is a halogenated aromatic dione. The presence of iodine atoms and the phenanthrenequinone core suggests potential for interesting chemical reactivity and biological activity. Below is a summary of its known and predicted properties.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₆I₂O₂ | PubChem[1] |
| Molecular Weight | 460.01 g/mol | PubChem[1], ChemicalBook[2] |
| CAS Number | 16218-32-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Melting Point | 309-310 °C | ChemicalBook[2] |
| Boiling Point | 547.1 ± 43.0 °C (Predicted) | ChemicalBook[2] |
| Density | 2.263 g/cm³ (Predicted) | ChemicalBook[2] |
| Solubility | Data not available | |
| Appearance | Data not available | |
| InChI | InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | PubChem[1] |
| InChIKey | FJEXTLBWOUQIBN-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | PubChem[1] |
Spectral Data
-
Mass Spectrometry : Major peaks observed at m/z values of 150, 203, and 432.[1]
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible method can be adapted from the synthesis of the analogous 2,7-dibromophenanthrene-9,10-dione. The following is a representative experimental protocol.
Synthesis of this compound (Proposed)
This procedure is adapted from the synthesis of 2,7-dibromophenanthrene-9,10-dione and should be optimized for the specific substrate.
Materials:
-
Phenanthrene-9,10-dione
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid
-
Ice
-
Water
-
Ethyl acetate
Procedure:
-
In a dry reaction vessel protected from light, dissolve phenanthrene-9,10-dione in concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen).
-
Slowly add N-iodosuccinimide (a slight excess, e.g., 2.1 equivalents) to the stirring solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice water.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with water to remove any remaining acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethyl acetate or glacial acetic acid).
-
Dry the purified product under vacuum to yield this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Drug Development
Direct biological studies of this compound are not widely reported. However, the phenanthrene scaffold is present in numerous natural products with significant biological activities. Derivatives of 9,10-dihydrophenanthrenes and phenanthrenes have shown promising cytotoxic, antimicrobial, and anti-inflammatory effects.
The introduction of iodine atoms can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which can be critical for drug-target interactions.
Hypothetical Signaling Pathway Involvement
Given the cytotoxic activities of similar phenanthrene derivatives against various cancer cell lines, a potential mechanism of action could involve the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for the cytotoxic effects of this compound.
Disclaimer: The experimental protocol and the signaling pathway are proposed based on analogous compounds and require experimental validation. The information provided in this guide is for research and informational purposes only.
References
2,7-Diiodophenanthrene-9,10-dione CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers
The fundamental identifiers for 2,7-Diiodophenanthrene-9,10-dione are crucial for accurate identification and sourcing of the compound. These are summarized in the table below.
| Identifier Type | Value |
| CAS Number | 16218-32-9[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₄H₆I₂O₂[1] |
| Molecular Weight | 460.01 g/mol [2] |
| InChI | InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H[1] |
| InChIKey | FJEXTLBWOUQIBN-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I[1] |
| PubChem CID | 591321[1] |
Synthesis and Applications: A Note on Available Data
Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible scientific literature. However, general synthetic strategies for halogenated phenanthrene-9,10-diones can be inferred from procedures reported for analogous compounds such as 2,7-Dibromophenanthrene-9,10-dione. These methods often involve the direct halogenation of the parent phenanthrene-9,10-dione.
The applications of this compound are not as widely reported as its bromo- and chloro- counterparts, which are utilized in materials science, particularly in the synthesis of organic semiconductors for applications like Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The diiodo- derivative could potentially serve as a valuable intermediate in cross-coupling reactions for the synthesis of more complex organic electronic materials, owing to the higher reactivity of the carbon-iodine bond.
Logical Relationship: Halogenated Phenanthrenequinones in Organic Electronics
The following diagram illustrates the general logical workflow for the application of halogenated phenanthrenequinones, such as this compound, in the development of organic electronic materials.
Caption: General workflow for the utilization of dihalogenated phenanthrene-9,10-diones in organic electronics.
Further research is required to fully elucidate the specific properties and potential applications of this compound. This guide provides the foundational information necessary for researchers to embark on such investigations.
References
molecular structure and formula of 2,7-Diiodophenanthrene-9,10-dione
This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis of 2,7-Diiodophenanthrene-9,10-dione. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its properties and potential applications based on related compounds.
Molecular Structure and Properties
This compound is a halogenated derivative of phenanthrene-9,10-dione. Its core structure consists of a phenanthrenequinone framework with two iodine atoms substituted at the 2 and 7 positions.
Molecular Formula: C₁₄H₆I₂O₂[1]
Structure:
Image Source: PubChem CID 591321
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that much of the available data is computed, as experimental data for this specific compound is limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Weight | 460.00 g/mol | PubChem[1] |
| Exact Mass | 459.84572 Da | PubChem[1] |
| CAS Number | 16218-32-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Proposed Synthesis Protocol
Proposed Reaction:
Phenanthrene-9,10-dione + I₂/Oxidizing Agent → this compound
Detailed Proposed Methodology:
-
Materials:
-
Phenanthrene-9,10-dione
-
Iodine (I₂)
-
An oxidizing agent (e.g., periodic acid, nitric acid)
-
Concentrated sulfuric acid (as a solvent and catalyst)
-
Deionized water
-
Appropriate organic solvent for purification (e.g., ethanol, acetic acid)
-
-
Procedure:
-
In a fume hood, dissolve phenanthrene-9,10-dione in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add elemental iodine to the solution.
-
Slowly add the oxidizing agent to the reaction mixture. The choice of oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species.
-
Stir the reaction mixture at room temperature for a specified period. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable organic solvent.
-
-
Note: This is a proposed protocol based on analogous reactions. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require experimental optimization.
Potential Applications in Drug Development
Phenanthrene-9,10-dione and its derivatives have been the subject of extensive research in medicinal chemistry due to their wide range of biological activities.[3] While direct biological studies on this compound are scarce, the known activities of related compounds suggest its potential as a scaffold for the development of new therapeutic agents.
Anticancer Potential:
Numerous derivatives of phenanthrene-9,10-dione have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species. The introduction of iodine atoms at the 2 and 7 positions could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its anticancer activity and selectivity.
Other Potential Biological Activities:
Derivatives of the parent compound have also been investigated for other therapeutic applications, including as:
-
Antimicrobial agents
-
Antiviral agents
-
Enzyme inhibitors
The presence of iodine atoms could also make this compound a candidate for applications in bioimaging, such as in X-ray contrast agents or as a heavy-atom derivative for protein crystallography.
Workflow and Logical Relationships
The following diagram illustrates the proposed synthesis workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
References
- 1. This compound | C14H6I2O2 | CID 591321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 3. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of 2,7-Diiodophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,7-Diiodophenanthrene-9,10-dione, a halogenated derivative of the polycyclic aromatic quinone, phenanthrene-9,10-dione. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a predictive analysis based on the known spectroscopic properties of the parent compound and the influence of iodo-substituents on aromatic systems.
Introduction
This compound is a member of the phenanthrenequinone family, which are known for their applications in organic synthesis, materials science, and as potential biologically active agents. Spectroscopic analysis is crucial for the characterization and quality control of such compounds. This guide outlines the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.
Predicted Spectroscopic Data
The introduction of two iodine atoms at the 2 and 7 positions of the phenanthrene-9,10-dione core is expected to significantly influence its spectroscopic properties. The following tables summarize the predicted data based on established principles of spectroscopy and data from related compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | 7.5 - 8.5 | The aromatic protons are expected to resonate in the typical downfield region for polycyclic aromatic compounds. The electron-withdrawing nature of the iodine atoms and the quinone carbonyls will deshield the protons. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. |
| ¹³C NMR | 120 - 140 (Aromatic) | The aromatic carbons will show signals in this range. The carbons directly bonded to iodine (C-2 and C-7) are expected to be significantly shielded due to the heavy atom effect of iodine. |
| 90 - 100 (C-I) | Carbons attached to iodine typically experience a strong upfield shift. | |
| ~180 (C=O) | The carbonyl carbons of the quinone moiety are expected to resonate at a characteristic downfield position. |
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Quinone) | 1670 - 1690 | Symmetric and asymmetric stretching |
| C=C (Aromatic) | 1550 - 1600 | Ring stretching |
| C-H (Aromatic) | 3050 - 3100 | Stretching |
| C-I | 500 - 600 | Stretching |
Table 3: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | 250 - 280 | Common organic solvents (e.g., ethanol, acetonitrile) |
| n → π | 380 - 450 | Common organic solvents (e.g., ethanol, acetonitrile) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
3.1. NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a sufficient number of scans would be collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2. IR Spectroscopy
The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
3.3. UV-Vis Spectroscopy
A dilute solution of this compound would be prepared in a UV-transparent solvent such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0. The UV-Vis absorption spectrum would be recorded using a dual-beam spectrophotometer, typically in the range of 200-800 nm, using the pure solvent as a reference.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and UV-Vis data, along with standardized experimental protocols, offer a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds. Experimental verification of these predictions will be essential for a complete understanding of the molecule's properties.
An In-depth Technical Guide to the Electrochemical Properties of 2,7-Diiodophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,7-Diiodophenanthrene-9,10-dione. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates likely behaviors and provides detailed experimental protocols based on studies of closely related phenanthrenequinone analogues. This guide is intended to equip researchers with the foundational knowledge and methodologies required to investigate the electrochemical characteristics of this and similar molecules.
Introduction to Phenanthrenequinones
Phenanthrene-9,10-diones, often referred to as phenanthrenequinones, are a class of organic molecules characterized by a phenanthrene core with two ketone groups at the 9 and 10 positions. These compounds are known for their rich redox chemistry, which makes them interesting for a variety of applications, including as intermediates in the synthesis of semiconducting materials, in the development of redox-active polymers, and as potential components in organic electronics. The introduction of halogen substituents, such as iodine at the 2 and 7 positions, is expected to significantly modulate the electronic and, consequently, the electrochemical properties of the parent molecule.
Predicted Electrochemical Behavior of this compound
The electrochemical behavior of quinones is typically characterized by reversible two-electron, two-proton reduction processes. In the case of this compound, the quinone moiety is expected to undergo reduction to the corresponding hydroquinone. The presence of electron-withdrawing iodine atoms is anticipated to shift the reduction potentials to more positive values compared to the unsubstituted phenanthrene-9,10-dione, making the diiodo- derivative a better electron acceptor.
Table 1: Illustrative Electrochemical Data of Substituted Phenanthrene-9,10-diones
| Compound | E°' (V vs. reference) | Measurement Conditions | Source |
| 3,6-Diferrocenyl-9,10-phenanthrenedione | (Fc/Fc+ redox events between -0.130 and +0.160) | Anhydrous dichloromethane with 0.1 M [NnBu4][B(C6F5)4] as supporting electrolyte. | [1] |
| 2,7-Dibromophenanthrene-9,10-dione | LUMO = -4.44 eV (related to reduction potential) | Theoretical calculation. |
Note: The data presented for analogous compounds is for illustrative purposes. Actual values for this compound will need to be determined experimentally.
Key Experimental Protocols
To facilitate the investigation of the electrochemical properties of this compound, the following detailed experimental protocols for cyclic voltammetry are provided. These are based on standard procedures for the analysis of quinone derivatives.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode such as Ag/AgNO3.
-
Solvent: Anhydrous dichloromethane (CH2Cl2) or acetonitrile (CH3CN). The choice of solvent is critical and should be one in which the analyte and supporting electrolyte are soluble and which has a large potential window.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is essential to ensure the conductivity of the solution.
-
Analyte: this compound of high purity.
Sample Preparation
-
Prepare a stock solution of the analyte (e.g., 1 mM) in the chosen solvent.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).
-
The final analyte solution for the electrochemical measurement is prepared by adding a known volume of the stock solution to the electrolyte solution.
Electrochemical Measurement (Cyclic Voltammetry)
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the analyte solution.
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Instrument Setup: Connect the electrodes to a potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s).
-
Data Acquisition: Run the cyclic voltammetry scan and record the resulting voltammogram (a plot of current vs. potential).
-
Data Analysis: From the voltammogram, determine the peak potentials (anodic and cathodic) and peak currents. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials.
Visualizing Electrochemical Processes
Diagrams are crucial for understanding the complex relationships in electrochemical systems. Below are Graphviz diagrams illustrating the general redox pathway of a phenanthrenequinone and a typical experimental workflow.
Caption: General redox pathway of a phenanthrenequinone.
Caption: Experimental workflow for cyclic voltammetry.
Conclusion
While direct experimental data on the electrochemical properties of this compound remains to be published, this guide provides a solid foundation for its investigation. By leveraging the knowledge of related phenanthrenequinone compounds and employing the detailed experimental protocols outlined herein, researchers can effectively characterize its redox behavior. The anticipated electron-accepting nature of this molecule, enhanced by the diiodo-substitution, makes it a compelling target for further study in materials science and drug development. The provided workflows and diagrams serve as a practical starting point for designing and interpreting electrochemical experiments.
References
Solubility Profile of 2,7-Diiodophenanthrene-9,10-dione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,7-Diiodophenanthrene-9,10-dione, a halogenated derivative of phenanthrenequinone. Due to the limited availability of direct quantitative solubility data for this specific compound, this document focuses on providing a comprehensive understanding of its expected solubility behavior based on structurally related compounds, alongside detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who are working with or considering the use of this compound.
Introduction to this compound
This compound belongs to the class of polycyclic aromatic hydrocarbons, specifically a derivative of phenanthrene-9,10-dione (also known as phenanthrenequinone). The introduction of iodine atoms at the 2 and 7 positions significantly influences its molecular properties, including its electronic characteristics, crystal packing, and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and as a potential scaffold in drug design.
Predicted Solubility and Data on Analogous Compounds
Generally, phenanthrene and its derivatives are nonpolar and thus exhibit better solubility in nonpolar and aromatic organic solvents. The presence of the polar dione functionality in phenanthrenequinone slightly increases its polarity, but it remains a sparingly soluble compound in many common solvents. The halogenation at the 2 and 7 positions with bulky iodine atoms is expected to further decrease its solubility due to increased molecular weight and stronger intermolecular interactions in the solid state.
The following table summarizes the available qualitative and quantitative solubility data for phenanthrene and phenanthrenequinone in various organic solvents. This information serves as a useful proxy for estimating the solubility behavior of this compound. Researchers should anticipate that the diiodo- derivative will likely exhibit lower solubility than the parent compounds in most solvents.
| Solvent | Phenanthrene | Phenanthrene-9,10-dione (Phenanthrenequinone) |
| Non-Polar Aromatic Solvents | ||
| Benzene | Soluble (1 g in 2 mL)[1] | Soluble[2] |
| Toluene | Soluble (1 g in 2.4 mL)[1] | - |
| Chlorinated Solvents | ||
| Carbon Tetrachloride | Soluble (1 g in 2.4 mL)[1] | - |
| Ethers | ||
| Diethyl Ether | Soluble (1 g in 3.3 mL)[1] | Soluble[2] |
| Polar Aprotic Solvents | ||
| Acetone | Soluble[1] | - |
| Alcohols | ||
| Ethanol (95%) | 1 g in 60 mL (cold), 1 g in 10 mL (boiling)[1] | 1 mg/mL[2] |
| Other Solvents | ||
| Carbon Disulfide | Soluble (1 g in 1 mL)[1] | - |
| Glacial Acetic Acid | Soluble[1] | Soluble[2] |
| Water | Insoluble | Slightly soluble (7.5 mg/L)[3] |
Experimental Protocol for Solubility Determination
For a compound with unknown solubility like this compound, a standardized experimental protocol is essential for obtaining reliable and reproducible data. The following section details a robust methodology based on the widely accepted shake-flask method.[4]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and place it into a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any suspended solid particles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a syringe filter into a clean vial. This step is critical to ensure that only the dissolved solid is analyzed.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the filtered sample solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
The solubility should be reported in standard units, such as mg/mL, g/L, or mol/L, at the specified temperature.
-
Visualization of a Representative Experimental Workflow
While a specific signaling pathway involving this compound is not established, a common experimental workflow in the study of such compounds is their synthesis. The following diagram illustrates a representative synthesis route for a closely related compound, 2,7-dibromophenanthrene-9,10-dione, starting from phenanthrenequinone. This provides a logical workflow that can be adapted for the synthesis of the diiodo- derivative.
Caption: Synthesis of 2,7-dibromophenanthrene-9,10-dione.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined, this guide provides a solid foundation for researchers by summarizing the solubility of analogous compounds and presenting a detailed experimental protocol for its determination. The provided synthesis workflow for a related compound offers a practical starting point for its preparation. It is anticipated that this compound will exhibit low solubility in polar solvents and higher solubility in non-polar aromatic and chlorinated solvents. The experimental determination of its precise solubility in a range of organic solvents is a critical next step for its effective utilization in various research and development applications.
References
crystal structure of 2,7-Diiodophenanthrene-9,10-dione and its analogs
An In-depth Technical Guide on the Crystal Structure of 2,7-Diiodophenanthrene-9,10-dione and its Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction
Phenanthrenequinones, a class of polycyclic aromatic hydrocarbons, are of significant interest to researchers due to their unique electronic properties and biological activities. Among these, halogenated derivatives such as this compound are gaining attention for their potential applications in materials science and as probes for biological systems. This technical guide provides a comprehensive overview of the crystal structure of this compound and its close analogs, 2,7-Dibromophenanthrene-9,10-dione and 9,10-Diiodophenanthrene. Detailed experimental protocols for the synthesis and crystallization of these compounds, where available, are presented. Furthermore, this guide delves into the known biological implications of phenanthrenequinones, particularly their toxicity pathways, which is of critical relevance to drug development professionals.
Crystal Structure and Crystallographic Data
While a specific crystallographic study for this compound is not publicly available, extensive data exists for its close structural analogs. The crystallographic data for 2,7-Dibromophenanthrene-9,10-dione and 9,10-Diiodophenanthrene provide valuable insights into the expected solid-state packing and molecular geometry of the target compound. The data are summarized in the table below for comparative analysis.
| Parameter | 2,7-Dibromophenanthrene-9,10-dione[1] | 9,10-Diiodophenanthrene[2][3] |
| CCDC Number | 701642 | Not Applicable |
| Chemical Formula | C₁₄H₆Br₂O₂ | C₁₄H₈I₂ |
| Molecular Weight | 366.01 g/mol | 430.01 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 10.375(3) | 18.094(2) |
| b (Å) | 11.234(3) | 9.4557(14) |
| c (Å) | 10.278(3) | 7.4187(10) |
| α (°) | 90 | 90 |
| β (°) | 108.68(3) | 111.953(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1134.1(6) | 1177.2(3) |
| Z | 4 | 4 |
| Temperature (K) | 150 | 223 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and crystallization of high-purity materials suitable for crystallographic analysis and biological screening. Below are established protocols for the synthesis of phenanthrene-9,10-dione and its dibromo analog, which can be adapted for the synthesis of this compound.
Synthesis of Phenanthrene-9,10-dione (Parent Compound)[4]
This procedure describes the oxidation of phenanthrene to phenanthrene-9,10-dione using chromic acid.
Materials:
-
Phenanthrene
-
Chromic acid (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
95% Ethanol
Procedure:
-
A suspension of phenanthrene in water is prepared in a flask equipped with a stirrer and a dropping funnel.
-
Concentrated sulfuric acid is added dropwise to the suspension, inducing gentle boiling.
-
A solution of chromic acid in water is then carefully added to the reaction mixture.
-
The mixture is refluxed for 20 minutes and then cooled to room temperature.
-
The reaction mixture is poured into an equal volume of water and chilled in an ice bath.
-
The crude precipitate is collected by suction filtration and washed with cold water.
-
The precipitate is purified by trituration with boiling water, followed by treatment with a hot 40% sodium bisulfite solution.
-
The phenanthrenequinone is liberated from the bisulfite addition product by adding a saturated solution of sodium carbonate.
-
The resulting orange precipitate is collected by suction filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from 95% ethanol.
Synthesis of 2,7-Dibromophenanthrene-9,10-dione[5]
This method outlines the bromination of phenanthrene-9,10-dione.
Materials:
-
Phenanthrene-9,10-dione
-
Concentrated sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate
-
Water
Procedure:
-
Phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid in a dry reaction vessel under a nitrogen atmosphere.
-
N-Bromosuccinimide is added to the mixture, and the reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water, followed by pouring the mixture into ice water.
-
The precipitated solid is collected by filtration and washed with hot water.
-
The crude product is purified by refluxing with ethyl acetate and then dried under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.
Proposed Synthesis of this compound
A plausible route to this compound would involve the direct iodination of phenanthrene-9,10-dione, analogous to the bromination procedure.
Materials:
-
Phenanthrene-9,10-dione
-
Concentrated sulfuric acid (H₂SO₄)
-
N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent (e.g., periodic acid)
-
Ethyl acetate
-
Water
Proposed Procedure:
-
Dissolve phenanthrene-9,10-dione in concentrated sulfuric acid.
-
Add N-Iodosuccinimide portion-wise and stir at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into ice water.
-
The precipitate is collected by filtration, washed with water, and then a sodium thiosulfate solution to remove any unreacted iodine.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or toluene.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown by various methods. Slow evaporation and vapor diffusion are commonly employed techniques for small organic molecules.
General Procedure for Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., toluene, chloroform, or a mixture of solvents) at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature in a dust-free environment.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.
-
Harvest the resulting crystals and dry them under a gentle stream of inert gas.
Biological Activity and Signaling Pathways
Phenanthrene and its derivatives, including phenanthrenequinones, are known to exhibit significant biological activity, primarily related to their toxicity. For drug development professionals, understanding these mechanisms is crucial for assessing potential liabilities and for designing safer therapeutic agents.
The primary mechanism of phenanthrenequinone-induced toxicity involves the generation of Reactive Oxygen Species (ROS) through redox cycling.[4][5] This process can lead to cellular damage, including DNA damage, lipid peroxidation, and protein oxidation, ultimately triggering apoptosis (programmed cell death).[6][7]
The proposed signaling pathway for phenanthrenequinone-induced cytotoxicity is depicted below.
Caption: Proposed signaling pathway for phenanthrenequinone-induced cytotoxicity.
Experimental Workflow for Toxicity Assessment
To evaluate the cytotoxic effects of novel phenanthrenequinone analogs, a structured experimental workflow is recommended.
Caption: Experimental workflow for assessing the cytotoxicity of phenanthrenequinone analogs.
Conclusion
This technical guide provides a foundational understanding of the crystal structure, synthesis, and biological implications of this compound and its analogs. While the crystal structure of the diiodo-dione is yet to be reported, the data from its dibromo- and diiodo-phenanthrene counterparts offer a strong basis for structural prediction and further investigation. The provided synthesis protocols can be adapted for the preparation of a range of halogenated phenanthrenequinones. A clear understanding of the toxicity pathways, driven by ROS generation, is paramount for any future development of these compounds for therapeutic or material science applications. The experimental workflows outlined here provide a roadmap for researchers to systematically evaluate the properties of these intriguing molecules.
References
- 1. 2,7-Dibromophenanthrene-9,10-dione | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9,10-Diiodophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxic mechanism on phenanthrene-triggered cell apoptosis, genotoxicity, immunotoxicity and activity changes of immunity protein in Eisenia fetida: Combined analysis at cellular and molecular levels [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding the biological toxicity of phenanthrene on intestinal cells of Eisenia fetida: Effects, toxicity pathways and corresponding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Applications of Phenanthrene-9,10-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene-9,10-dione, a polycyclic aromatic hydrocarbon, and its derivatives represent a versatile class of compounds with a growing number of applications across various scientific disciplines. Their unique electronic and structural properties make them promising candidates for drug discovery, materials science, and organic catalysis. This technical guide provides an in-depth overview of the current and potential applications of phenanthrene-9,10-dione derivatives, with a focus on their anticancer, antimicrobial, and optoelectronic properties.
Medicinal Chemistry Applications
Phenanthrene-9,10-dione derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential as both anticancer and antimicrobial agents.
Anticancer Activity
A substantial body of research has highlighted the cytotoxic effects of phenanthrene-9,10-dione derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Quantitative Data: Anticancer Activity of Phenanthrene-9,10-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,7-dihydroxy-8-methyl-phenanthrene-4-carbaldehyde | MCF-7 (Breast) | 5.8 | [1] |
| 4,7,4′-trimethoxy-9′,10′-dihydro(1,1′-biphenanthrene)-2,2′,7′-triol (Blestriacin) | MRSA | 2-4 µg/mL (MIC) | [2] |
| 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate | CaSki (Cervical) | 0.3 | [3] |
| Calanquinone B | A549 (Lung), PC-3 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal) | < 4 µg/mL | |
| Calanquinone C | A549, PC-3, HCT-8, MCF-7, KB, KBVIN | < 4 µg/mL | |
| 1,1'-biphenanthrene-2,2',7'-triol, 4,7,4'-trimethoxy-9',10'-dihydro- | A549, PC-3, HCT-8, MCF-7, KB, KBVIN | < 4 µg/mL |
Signaling Pathways in Anticancer Activity
The anticancer activity of phenanthrene-9,10-dione derivatives is often mediated by their ability to induce apoptosis. One of the key mechanisms involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic signaling cascades.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene-9,10-dione derivatives for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Certain phenanthrene-9,10-dione derivatives have also demonstrated promising activity against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity of Phenanthrene-9,10-dione Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Blestriacin | Staphylococcus aureus (including MRSA) | 2-4 | [2] |
| Phenanthro[9,10-d]-imidazole derivative PK3 | Gram-positive bacteria | 500-2000 |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a serial two-fold dilution of the phenanthrene-9,10-dione derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
The rigid and planar structure of the phenanthrene-9,10-dione core, combined with its electronic properties, makes it an attractive building block for organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). Derivatives of phenanthrene, such as phenanthro[9,10-d]oxazole and phenanthro[9,10-d]imidazole, have been investigated as emitters in OLEDs.
Quantitative Data: Performance of Phenanthrene-based Derivatives in OLEDs
| Derivative Class | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| Phenanthro[9,10-d]oxazole-Anthracene | 5.9 | (0.148, 0.099) | [7] |
| Phenanthro[9,10-d]imidazole-Diphenylamine | 8.47 | (0.152, 0.083) | [8] |
| 1,10-Phenanthroline | 0.99 | (0.16, 0.14) | [9] |
Experimental Workflow: Fabrication and Characterization of an OLED Device
Photocatalysis
Phenanthrene-9,10-dione can act as an efficient and inexpensive organophotoredox catalyst.[10][11] Upon excitation with visible light, it can initiate various organic transformations. One notable application is in the synthesis of polysubstituted quinolines.[11]
Logical Relationship: Photocatalytic Cycle of Phenanthrene-9,10-dione
Experimental Protocol: General Procedure for Photocatalytic Reaction
-
Reaction Setup: In a reaction vessel, combine the substrate, phenanthrene-9,10-dione (as the photocatalyst), and a suitable solvent.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) if an oxygen-free environment is required. For some reactions, air is used as the oxidant.[10]
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product using column chromatography.
Conclusion
Phenanthrene-9,10-dione and its derivatives are a class of compounds with significant and diverse potential applications. In medicinal chemistry, they offer promising scaffolds for the development of new anticancer and antimicrobial agents. In materials science, their unique photophysical properties are being harnessed for the creation of high-performance OLEDs. Furthermore, their role as efficient and sustainable photocatalysts in organic synthesis is an expanding area of research. The continued exploration and functionalization of the phenanthrene-9,10-dione core are expected to lead to further advancements and innovations in these and other scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2,7-Disubstituted Phenanthrenequinones: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 2,7-disubstituted phenanthrenequinones, a class of compounds with burgeoning interest in medicinal chemistry. This document summarizes the known synthetic methodologies, presents available quantitative biological data, and details key experimental protocols. Visualizations of synthetic pathways are provided to facilitate understanding of the chemical transformations.
Synthesis of 2,7-Disubstituted Phenanthrenequinones
The synthesis of 2,7-disubstituted phenanthrenequinones can be broadly approached through two main strategies: direct substitution on the pre-formed phenanthrenequinone core or construction of the phenanthrenequinone ring from appropriately substituted precursors.
Direct Substitution of Phenanthrenequinone
Direct electrophilic substitution on the phenanthrenequinone skeleton is a common method for introducing substituents at the 2 and 7 positions.
Direct bromination of 9,10-phenanthrenequinone is a key step to introduce functional handles at the 2 and 7 positions.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone [1]
To a solution of 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL) under a nitrogen atmosphere, N-bromosuccinimide (18 g) is added. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of water (50 mL) and poured into ice water (600 mL). The resulting precipitate is collected by filtration, washed with hot water, and then extracted with refluxing ethyl acetate (100 mL). After vacuum drying, 2,7-dibromo-9,10-phenanthrenequinone is obtained as a yellow solid.
Nitration of phenanthrenequinone introduces nitro groups, which can be further transformed into other functional groups like amines.
Experimental Protocol: Synthesis of 2,7-Dinitro-9,10-phenanthrenequinone [2]
9,10-Phenanthrenequinone is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,7-dinitro-9,10-phenanthrenequinone.[2]
Ring Construction and Subsequent Oxidation
An alternative strategy involves the synthesis of a 2,7-disubstituted 9,10-dihydrophenanthrene intermediate, followed by oxidation to the corresponding phenanthrenequinone.
Experimental Protocol: General Synthesis via Dihydrophenanthrene Intermediate
A common route involves the oxidative coupling of stilbene precursors. For instance, the oxidative coupling of 2,2′,4,4′-tetramethoxystilbene-3,3′-diol has been reported to yield 1,3,6,8-tetramethoxyphenanthrene-2,7-quinone.[3] A similar oxidation of the corresponding diphenylethane can lead to the 9,10-dihydrophenanthrene-2,7-quinone.[3]
Derivatization of 2,7-Disubstituted Phenanthrenequinones
The functional groups introduced at the 2 and 7 positions can be further modified to generate a library of derivatives.
Reduction of Nitro Groups
The nitro groups of 2,7-dinitrophenanthrenequinone can be reduced to amino groups, providing a versatile intermediate for further derivatization.
Experimental Protocol: Synthesis of 2,7-Diamino-9,10-phenanthrenequinone [2]
2,7-Dinitrophenanthrene-9,10-phenanthrenequinone is reduced using a suitable reducing agent, such as sodium dithionite in an aqueous solution of sodium hydroxide at 50°C for 2 hours, to yield 2,7-diamino-9,10-phenanthrenequinone.[2]
Biological Activity of 2,7-Disubstituted Phenanthrenequinones
Several studies have highlighted the potential of substituted phenanthrenequinones as cytotoxic agents against various cancer cell lines.
Cytotoxicity Data
The following table summarizes the available cytotoxicity data for some naturally occurring and synthetic 2,7-disubstituted phenanthrenes and their corresponding quinones.
| Compound | Substituents | Cell Line | EC₅₀ (µg/mL) | Reference |
| Calanquone B | 2-OH, 5,7-(OCH₃)₂ | A549 (Lung) | > 4 | [4] |
| PC-3 (Prostate) | 2.8 | [4] | ||
| DU145 (Prostate) | 3.5 | [4] | ||
| HCT-8 (Colon) | > 4 | [4] | ||
| MCF-7 (Breast) | 3.1 | [4] | ||
| KB (Nasopharyngeal) | > 4 | [4] | ||
| KBVIN (Vincristine-resistant Nasopharyngeal) | > 4 | [4] | ||
| Calanquone C | 2-OH, 3,5,7-(OCH₃)₃ | A549 (Lung) | 3.2 | [4] |
| PC-3 (Prostate) | 2.1 | [4] | ||
| DU145 (Prostate) | 3.1 | [4] | ||
| HCT-8 (Colon) | > 4 | [4] | ||
| MCF-7 (Breast) | 2.5 | [4] | ||
| KB (Nasopharyngeal) | 3.8 | [4] | ||
| KBVIN (Vincristine-resistant Nasopharyngeal) | > 4 | [4] | ||
| Calanhydroquinone A | 2-OH, 5,7-(OCH₃)₂ (9,10-dihydro) | A549 (Lung) | > 4 | [4] |
| PC-3 (Prostate) | 2.5 | [4] | ||
| DU145 (Prostate) | 3.8 | [4] | ||
| HCT-8 (Colon) | > 4 | [4] | ||
| MCF-7 (Breast) | 3.2 | [4] | ||
| KB (Nasopharyngeal) | > 4 | [4] | ||
| KBVIN (Vincristine-resistant Nasopharyngeal) | > 4 | [4] |
Structure-Activity Relationships (SAR)
Preliminary SAR studies from the available data suggest that the substitution pattern on the phenanthrenequinone core significantly influences the cytotoxic activity. For instance, the presence and position of methoxy and hydroxy groups play a crucial role in the potency against different cancer cell lines.[4] The conversion of the 9,10-dihydrophenanthrene to the phenanthrenequinone does not consistently lead to an increase in activity, indicating that the planarity and electronic properties of the core are important factors.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay
The cytotoxic activity of the compounds is typically evaluated using a sulforhodamine B (SRB) or MTT assay against a panel of human cancer cell lines.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the cells are fixed (e.g., with trichloroacetic acid for SRB assay) and stained.
-
The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (EC₅₀) is calculated from the dose-response curves.
Conclusion and Future Directions
2,7-Disubstituted phenanthrenequinones represent a promising scaffold for the development of novel anticancer agents. The synthetic routes, although not extensively explored for a wide variety of substituents, provide a foundation for generating diverse chemical libraries. The available biological data indicates that subtle changes in the substitution pattern can significantly impact cytotoxicity and selectivity.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of 2,7-disubstituted phenanthrenequinones with diverse functional groups to establish more comprehensive structure-activity relationships.
-
Mechanism of action studies: Investigating the underlying molecular mechanisms by which these compounds exert their cytotoxic effects.
-
In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and pharmacokinetic properties.
This technical guide serves as a foundational resource for researchers embarking on the exploration of 2,7-disubstituted phenanthrenequinones as a potential source of new therapeutic agents.
References
- 1. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 2. 2,7-Dinitro-9,10-phenanthrenedione | 604-94-4 | Benchchem [benchchem.com]
- 3. On the synthesis of a phenanthrene-2,7-quinone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,7-Diiodophenanthrene-9,10-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,7-diiodophenanthrene-9,10-dione as a versatile building block in organic synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, for the synthesis of functionalized phenanthrene derivatives and nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs).
Introduction
This compound is a halogenated derivative of phenanthrene-9,10-dione, a core structure found in various natural products and functional materials. The presence of two iodine atoms at the 2 and 7 positions makes this molecule an excellent substrate for a range of cross-coupling reactions. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for milder reaction conditions and broader substrate scope. This reagent is particularly valuable for the synthesis of symmetrically and asymmetrically substituted phenanthrene-9,10-diones, which are precursors to novel N-PAHs and other complex organic molecules with potential applications in materials science and medicinal chemistry.
Key Applications
The primary application of this compound in organic synthesis is as a scaffold for the introduction of various functional groups via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the phenanthrenequinone core and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is instrumental in the synthesis of 2,7-disubstituted phenanthrene-9,10-diones.
Reaction Scheme:
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between the phenanthrenequinone scaffold and terminal alkynes. This reaction is a powerful tool for introducing alkynyl moieties, which can be further functionalized or used to construct larger conjugated systems.
Reaction Scheme:
Application Notes and Protocols for Suzuki Coupling of 2,7-Diiodophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] These application notes provide a detailed, generalized experimental procedure for the double Suzuki coupling of 2,7-diiodophenanthrene-9,10-dione with various boronic acids or their derivatives. Phenanthrene-9,10-dione and its derivatives are important structural motifs in medicinal chemistry and materials science. The functionalization at the 2 and 7 positions via Suzuki coupling allows for the synthesis of novel compounds with potentially unique photophysical, electronic, or biological properties.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate.[1][7] The catalytic cycle consists of three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[8] A base is required to facilitate the transmetalation step.[7]
Experimental Protocols
This section outlines a general procedure for the double Suzuki coupling of this compound.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 4.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Reaction Setup:
-
To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the boronic acid or ester (2.2-3.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-4.0 eq.).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Add the anhydrous solvent via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours).
Reaction Monitoring and Work-up:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Purification:
The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,7-diarylphenanthrene-9,10-dione.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dihaloaromatic compounds, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Conditions | Notes |
| Substrate | Dihaloaromatic Compound (e.g., Diiodo-, Dibromo-) | Iodides are generally more reactive than bromides. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents per halide | An excess is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Catalyst choice can significantly impact yield and reaction time. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is desirable for greener synthesis.[9] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base can be critical, especially for sensitive substrates.[10] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and an aqueous base solution is common. |
| Temperature | 80 - 110 °C | The reaction is typically heated to reflux. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,7-Diiodophenanthrene-9,10-dione as a Precursor for Semiconducting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diiodophenanthrene-9,10-dione is a halogenated aromatic dione that serves as a versatile building block for the synthesis of advanced semiconducting materials. Its rigid phenanthrene core provides a robust and planar structure, which is advantageous for charge transport, while the ortho-dione functionality offers a site for further chemical modification, allowing for the fine-tuning of electronic properties. The presence of two iodine atoms at the 2 and 7 positions makes this molecule an excellent precursor for cross-coupling reactions, enabling the construction of extended π-conjugated systems. These resulting polymers and small molecules have potential applications in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
The reactivity of the carbon-iodine bond is generally higher than that of the carbon-bromine bond, which can lead to milder reaction conditions and higher yields in polymerization reactions. This makes this compound a potentially superior alternative to its bromo-analogue for the synthesis of high-performance semiconducting polymers.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₆I₂O₂ | PubChem[1] |
| Molecular Weight | 459.99 g/mol | PubChem[1] |
| CAS Number | 16218-32-9 | PubChem[1] |
| Appearance | Not specified (likely a crystalline solid) | - |
| Solubility | Expected to be soluble in common organic solvents like THF, Chloroform, and Dichloromethane | General chemical knowledge |
| Computed Properties | ||
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 459.84572 g/mol | PubChem[1] |
| Monoisotopic Mass | 459.84572 g/mol | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
Comparison with 2,7-Dibromophenanthrene-9,10-dione
| Property | This compound | 2,7-Dibromophenanthrene-9,10-dione | Source |
| Molecular Weight | 459.99 g/mol | 366.01 g/mol | PubChem |
| Reactivity in Cross-Coupling | Higher | Lower | General chemical principles |
| HOMO/LUMO (calculated) | Not available | HOMO = -6.99 eV, LUMO = -4.44 eV | Ossila[2] |
| Purity (commercial) | >97% (typical) | >97% | Ossila[2] |
| Melting Point | Not available | 274.3 °C | Ossila[2] |
Experimental Protocols
The following protocols are based on established procedures for the bromo-analogue and are adapted for this compound, taking into account the higher reactivity of the C-I bond.
Protocol 1: Synthesis of a Poly(phenylene-ethynylene) Derivative via Sonogashira Coupling
This protocol describes the synthesis of a conjugated polymer using a palladium-catalyzed Sonogashira coupling reaction between this compound and a diethynyl comonomer.
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and 1,4-diethynylbenzene (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and triethylamine (10 mL).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
The reaction mixture is heated to 80°C and stirred for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (200 mL) to precipitate the polymer.
-
The precipitate is collected by filtration, washed successively with methanol and deionized water, and then dried under vacuum.
-
The crude polymer is further purified by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove oligomers and catalyst residues. The purified polymer is then dried under vacuum at 60°C.
Protocol 2: Synthesis of a Poly(phenylene) Derivative via Suzuki Coupling
This protocol outlines the synthesis of a conjugated polymer through a palladium-catalyzed Suzuki coupling reaction of this compound with a diboronic acid ester comonomer.
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Deionized water
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a mixture of anhydrous toluene (20 mL) and anhydrous THF (10 mL) to the flask.
-
Prepare a 2 M aqueous solution of potassium carbonate and degas it thoroughly with argon.
-
Add the potassium carbonate solution (5 mL) to the reaction mixture.
-
The mixture is heated to 90°C and stirred vigorously for 72 hours under an inert atmosphere.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with deionized water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is precipitated in methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum. Further purification can be achieved by reprecipitation from a suitable solvent system (e.g., chloroform/methanol).
Visualizations
Caption: Synthetic routes from this compound to semiconducting polymers and their applications.
Caption: Logical relationship highlighting the advantages of the iodo-precursor in semiconductor synthesis.
References
Synthesis of Novel Organic Electronic Materials from 2,7-Diiodophenanthrene-9,10-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel organic electronic materials starting from 2,7-diiodophenanthrene-9,10-dione. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile for the formation of C-C bonds, enabling the creation of π-conjugated systems with tailored electronic properties.
Introduction
This compound is a valuable building block for the synthesis of advanced organic electronic materials. The presence of two iodine atoms at the 2 and 7 positions allows for sequential or double functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The phenanthrene-9,10-dione core possesses inherent electron-accepting properties, which can be modulated by the introduction of electron-donating or electron-withdrawing groups at the periphery. This modular approach enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This application note will focus on two primary synthetic pathways for the derivatization of this compound: the Suzuki coupling for the synthesis of arylated derivatives and the Sonogashira coupling for the introduction of acetylenic moieties.
Key Synthetic Pathways
The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for these transformations.
Figure 1: Key synthetic routes for the derivatization of this compound.
Application Note 1: Synthesis of a Thiophene-Functionalized Phenanthrenequinone for Hole-Transporting Materials
Objective: To synthesize 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione, a potential p-type organic semiconductor for use as a hole-transporting material in organic electronic devices. The introduction of electron-rich thiophene units is expected to raise the HOMO energy level, facilitating efficient hole injection and transport.
Reaction Scheme:
Figure 2: Suzuki coupling of this compound with thiophene-2-boronic acid.
Experimental Protocol: Suzuki Coupling
This protocol is adapted from established procedures for the double Suzuki coupling of dihaloarenes.
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), thiophene-2-boronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to afford the desired product.
Data Presentation
The following table summarizes the expected and representative data for 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione.
| Parameter | Expected/Representative Value |
| Yield | > 80% |
| Appearance | Orange to red solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-8.5 (m, aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 125-145 (aromatic carbons), 180-185 (carbonyl carbons) |
| FT-IR (KBr, cm⁻¹) | ~1670 (C=O stretching), ~3100 (C-H aromatic stretching) |
| Mass Spec (HRMS) | Calculated for C₂₂H₁₀O₂S₂ [M]⁺, found within ± 5 ppm |
| HOMO Level | -5.4 to -5.8 eV (estimated from cyclic voltammetry) |
| LUMO Level | -3.2 to -3.6 eV (estimated from cyclic voltammetry) |
| Electrochemical Band Gap | 2.0 to 2.4 eV |
| Hole Mobility | 10⁻⁴ to 10⁻² cm²V⁻¹s⁻¹ (measured in OFET devices) |
Application Note 2: Synthesis of an Ethynyl-Functionalized Phenanthrenequinone for Electron-Transporting Materials
Objective: To synthesize 2,7-bis(phenylethynyl)phenanthrene-9,10-dione, a potential n-type organic semiconductor for use as an electron-transporting or emissive material. The introduction of the electron-withdrawing acetylene linkers and extended π-conjugation is expected to lower the LUMO energy level, facilitating electron injection and transport.
Reaction Scheme:
Figure 3: Sonogashira coupling of this compound with phenylacetylene.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (30 mL) and triethylamine (10 mL).
-
Add phenylacetylene (2.5 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL), wash with saturated aqueous ammonium chloride (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation
The following table summarizes the expected and representative data for 2,7-bis(phenylethynyl)phenanthrene-9,10-dione.
| Parameter | Expected/Representative Value |
| Yield | > 75% |
| Appearance | Yellow to orange solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.3-8.6 (m, aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 90-95 (alkynyl carbons), 120-140 (aromatic carbons), 180-185 (carbonyl carbons) |
| FT-IR (KBr, cm⁻¹) | ~2200 (C≡C stretching), ~1675 (C=O stretching) |
| Mass Spec (HRMS) | Calculated for C₃₀H₁₄O₂ [M]⁺, found within ± 5 ppm |
| HOMO Level | -5.8 to -6.2 eV (estimated from cyclic voltammetry) |
| LUMO Level | -3.5 to -3.9 eV (estimated from cyclic voltammetry) |
| Electrochemical Band Gap | 2.1 to 2.5 eV |
| Electron Mobility | 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹ (measured in OFET devices) |
Characterization Workflow
A systematic characterization of the synthesized materials is crucial to confirm their structure and evaluate their electronic properties.
Figure 4: Workflow for the characterization of synthesized organic electronic materials.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the synthesis and characterization of novel organic electronic materials derived from this compound. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functional groups, enabling the systematic tuning of the electronic properties of the resulting materials. These methodologies offer a robust platform for the development of next-generation organic semiconductors for a variety of electronic applications.
Application Notes and Protocols for the Purification of 2,7-Diiodophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 2,7-Diiodophenanthrene-9,10-dione, a key intermediate in the synthesis of novel organic materials and potential pharmaceutical agents. Due to the limited availability of specific purification data for this compound in the current literature, this guide presents a generalized yet comprehensive approach based on established methods for analogous phenanthrenequinone derivatives. The protocols described herein, including solvent extraction, column chromatography, and recrystallization, are intended to serve as a robust starting point for researchers to achieve high-purity this compound.
Introduction
This compound is a halogenated aromatic dione of significant interest in materials science and medicinal chemistry. Its rigid, planar structure and the presence of reactive iodine atoms make it a versatile building block for the synthesis of complex organic molecules, including ligands for catalysis, organic semiconductors, and precursors for biologically active compounds. The purity of this intermediate is paramount, as impurities can significantly impact the outcome of subsequent reactions and the properties of the final products. This application note outlines a multi-step purification strategy to isolate this compound in high purity from a crude reaction mixture.
Data Presentation
| Purification Step | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Method of Purity Analysis |
| Solvent Extraction | Not Determined | Not Determined | > 95 (crude) | TLC, ¹H NMR |
| Column Chromatography | Varies | > 95 | 70-90 | TLC, ¹H NMR, HPLC |
| Recrystallization | > 95 | > 99 | 80-95 | ¹H NMR, HPLC, Elemental Analysis |
Experimental Protocols
1. General Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound and its precursors may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.
2. Protocol 1: Purification of Crude this compound by Solvent Extraction and Washing
This protocol is suitable for the initial workup of a reaction mixture to remove inorganic salts and highly polar or non-polar impurities.
-
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude reaction mixture containing this compound in a suitable organic solvent such as dichloromethane or chloroform.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL per 100 mL of organic phase) to remove water-soluble impurities.
-
Saturated sodium bicarbonate solution (2 x 50 mL per 100 mL of organic phase) to neutralize any acidic byproducts.
-
Brine (1 x 50 mL per 100 mL of organic phase) to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, washed product.
-
3. Protocol 2: Purification by Column Chromatography
This protocol is designed to separate this compound from other organic impurities with different polarities.
-
Materials:
-
Crude this compound from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
-
Collection tubes or flasks
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 0-5% ethyl acetate in hexane, gradually increasing the polarity. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the separation by TLC. The desired product, this compound, is expected to be a colored compound.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product.
-
4. Protocol 3: Purification by Recrystallization
This is the final step to obtain highly pure, crystalline this compound. The choice of solvent is critical and may require some experimentation.
-
Materials:
-
Purified this compound from Protocol 2
-
Recrystallization solvent (e.g., toluene, xylenes, chlorobenzene, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of the Purification Workflow
handling and storage recommendations for 2,7-Diiodophenanthrene-9,10-dione
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive handling and storage information is publicly available for 2,7-Diiodophenanthrene-9,10-dione. The following recommendations are extrapolated from safety data for analogous compounds, namely 2,7-Dibromophenanthrene-9,10-dione and the parent compound 9,10-Phenanthrenedione . It is imperative to treat this compound with at least the same level of caution as these related compounds. All laboratory personnel must be thoroughly trained in handling hazardous chemicals and should consult with their institution's safety officer before commencing any work.
Quantitative Data Summary
The following table summarizes key physical, chemical, and safety data extrapolated from analogous compounds. This information should be used as a guideline for preliminary risk assessment.
| Property | Data for Analogous Compounds | Source Compound |
| Physical State | Solid, Crystalline Powder | 9,10-Phenanthrenedione[1] |
| Appearance | Orange | 9,10-Phenanthrenedione[1] |
| Molecular Formula | C₁₄H₆I₂O₂ | This compound[2] |
| Molecular Weight | 460.00 g/mol | This compound[2] |
| Melting Point | 207 - 212 °C (404.6 - 413.6 °F) | 9,10-Phenanthrenedione[1] |
| Boiling Point | > 360 °C (680 °F) | 9,10-Phenanthrenedione[1] |
| Flash Point | 245 °C (473 °F) | 9,10-Phenanthrenedione[1] |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. | 2,7-Dibromophenanthrene-9,10-dione[3] |
| Incompatibilities | Oxidizing agents.[1] | 9,10-Phenanthrenedione[1] |
| Hazard Statements (GHS) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (Based on analogues) | 2,7-Dibromophenanthrene-9,10-dione[4], 9,10-Phenanthrenedione[1] |
Experimental Protocols
The following protocols are designed to ensure the safe handling and storage of this compound, based on best practices for similar chemical compounds.
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard - EN 166).[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[6]
-
Body Protection: A laboratory coat or long-sleeved clothing.[5]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[3] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have an appropriate spill kit and fire extinguisher readily available.
-
Ensure an eyewash station and safety shower are in close proximity.[1]
-
-
Dispensing and Weighing:
-
General Handling:
-
Container:
-
Store in the original, tightly sealed container.[3]
-
Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
-
Storage Conditions:
-
Long-term Storage:
-
For extended storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential degradation, although specific stability data is unavailable.
-
-
Minor Spills:
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[3]
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Notify the appropriate safety personnel.
-
Ventilate the area if it is safe to do so.
-
-
Waste Disposal:
-
Dispose of waste material and empty containers in accordance with local, regional, and national regulations.[1]
-
Do not dispose of down the drain or into the environment.
-
Visualized Workflows
The following diagrams illustrate the key workflows for handling and storing this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Key recommendations for the proper storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C14H6I2O2 | CID 591321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2,7-Dibromophenanthrene-9,10-dione | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.it [fishersci.it]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Application of 2,7-Diiodophenanthrene-9,10-dione Derivatives in Organic Electronics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diiodophenanthrene-9,10-dione is a versatile building block for the synthesis of novel organic semiconducting materials. Its diiodo-functionality allows for various cross-coupling reactions, enabling the extension of the π-conjugated system and the introduction of different functional groups. These modifications significantly influence the electronic properties of the resulting molecules, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This document provides an overview of the application of derivatives of this compound in these fields, along with detailed experimental protocols for material synthesis and device fabrication.
While this compound itself is not the active component, it serves as a crucial starting material. For instance, it can be converted to various derivatives, including heterocycle-flanked alkoxyphenanthrenes, which have shown promise in OFETs. The general approach involves the synthesis of π-extended phenanthrene derivatives that can act as the active layer in electronic devices.
Application in Organic Field-Effect Transistors (OFETs)
Derivatives of this compound have been successfully employed as the active semiconductor layer in OFETs. By introducing different heterocyclic moieties at the 2 and 7 positions, the charge transport characteristics of the phenanthrene core can be tuned. For example, the incorporation of electron-donating or electron-withdrawing heterocycles can modulate the frontier molecular orbital energy levels, leading to p-type, n-type, or ambipolar behavior.
Quantitative Data Summary
The performance of OFETs based on various 2,7-disubstituted phenanthrene derivatives is summarized in the table below. These derivatives were synthesized starting from a 2,7-dihalo-phenanthrene-9,10-dione precursor.
| Compound | Substituent at 2,7-positions | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |
| 7a | Phenyl | 0.20 | 10⁵ | p-type |
| 7b | Thiophene | Not specified | Not specified | p-type |
| 7c | Benzo[b]thiophene | 0.85 | 10⁸ | p-type |
| 7d | Not specified | Not specified | Not specified | Ambipolar |
| 7e | Not specified | Not specified | Not specified | Ambipolar |
| 7f | Not specified | Not specified | Not specified | n-type |
Note: Data extracted from a study on heterocycles-flanked alkoxyphenanthrenes. The exact structures of 7d, 7e, and 7f were not detailed in the provided search results but were identified as ambipolar or n-type.
Experimental Protocols
1. Synthesis of Heterocycle-Flanked Alkoxyphenanthrenes (General Procedure via Suzuki Coupling)
This protocol describes a general method for synthesizing 2,7-disubstituted phenanthrene derivatives from a 2,7-dihalo-phenanthrene precursor, which can be derived from this compound.
Figure 1: General synthesis workflow for heterocycle-flanked alkoxyphenanthrenes.
-
Materials: 2,7-Dihalo-9,10-dialkoxyphenanthrene, heterocyclic boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water mixture).
-
Procedure:
-
In a round-bottom flask, dissolve the 2,7-dihalo-9,10-dialkoxyphenanthrene and the heterocyclic boronic acid/ester in the solvent mixture.
-
Add the palladium catalyst and the base to the solution.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the organic phase.
-
Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure 2,7-di(heterocyclic)phenanthrene derivative.
-
2. Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs
Figure 2: Workflow for the fabrication of a bottom-gate, top-contact OFET.
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate and gate dielectric, respectively.
-
Clean the substrates by sonicating them sequentially in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) to improve the film quality of the organic semiconductor.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized phenanthrene derivative in a suitable organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.
-
Deposit the solution onto the prepared Si/SiO₂ substrate via spin-coating. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds.
-
Anneal the film at a temperature of 80-120 °C for 30-60 minutes to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.
-
Thermally evaporate gold (Au) or another suitable metal (e.g., silver) to a thickness of 50-100 nm. The channel length and width are defined by the shadow mask dimensions.
-
-
Characterization:
-
Measure the electrical characteristics of the fabricated OFETs in a probe station under ambient or inert conditions using a semiconductor parameter analyzer.
-
Extract key performance parameters such as mobility, on/off ratio, and threshold voltage from the transfer and output curves.
-
Application in Organic Light-Emitting Diodes (OLEDs)
The use of this compound derivatives in OLEDs is an emerging area of research. The core idea is to synthesize molecules that can act as efficient emitters or host materials in the emissive layer of an OLED. The extended π-conjugation and tunable electronic properties of phenanthrene derivatives make them attractive candidates for achieving high-performance OLEDs, particularly for blue emission.
Quantitative Data Summary
Specific performance data for OLEDs based on derivatives of this compound is limited in the readily available literature. However, a related 2,7-dibromophenanthrene-9,10-dione has been used to synthesize emitters for pure organic phosphorescent OLEDs.
| Device Type | Emitter Host | External Quantum Efficiency (EQE) |
| Phosphorescent OLED | Bromine modified 6,11-dibromodibenzo[f,h]quinoxaline | 0.11% |
Note: This data indicates the potential of phenanthrene-9,10-dione derivatives in OLEDs, although further optimization is needed to achieve high efficiencies.
Experimental Protocols
1. Synthesis of Emissive Materials (Conceptual)
The synthesis would follow a similar path as for the OFET materials, focusing on creating molecules with high photoluminescence quantum yields and suitable energy levels for efficient charge injection and recombination.
2. Fabrication of a Multilayer OLED
Figure 3: Workflow for the fabrication of a multilayer OLED.
-
Substrate Preparation:
-
Pattern and clean indium tin oxide (ITO)-coated glass substrates.
-
Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and facilitate hole injection.
-
-
Organic Layer Deposition:
-
Sequentially deposit the organic layers via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): The synthesized phenanthrene derivative, either as a neat film or doped into a host material (e.g., 20-30 nm).
-
Electron Transport Layer (ETL): e.g., TPBi (30 nm)
-
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (1 nm).
-
Deposit a thicker layer of a low work function metal, such as aluminum (Al) (100 nm), to serve as the cathode.
-
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics of the OLED using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Determine the external quantum efficiency (EQE), current efficiency, and power efficiency of the device.
-
Conclusion
This compound is a valuable precursor for the development of novel organic semiconductors for electronic applications. Its derivatives have demonstrated promising performance in OFETs, with tunable charge transport properties. While their application in OLEDs is still in the early stages, the structural and electronic characteristics of phenanthrene-based molecules suggest significant potential. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and device integration of this interesting class of materials. Further research is encouraged to synthesize new derivatives and optimize device architectures to realize their full potential in high-performance organic electronics.
Application Notes and Protocols: Derivatization of 2,7-Diiodophenanthrene-9,10-dione for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2,7-diiodophenanthrene-9,10-dione, a versatile building block for the synthesis of functionalized phenanthrenequinones. The methodologies detailed herein focus on palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2 and 7 positions. These modifications pave the way for novel applications in medicinal chemistry, particularly in the development of anticancer agents, and in materials science for the creation of new organic electronic materials.
Introduction to Derivatization Strategies
The presence of two iodine atoms on the phenanthrene-9,10-dione scaffold at the 2 and 7 positions offers strategic handles for derivatization through modern cross-coupling chemistry. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, leading to a diverse library of derivatives with tailored electronic and biological properties.
Key Derivatization Reactions:
-
Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds between the diiodo-phenanthrenequinone core and various boronic acids or esters, yielding 2,7-diaryl- or 2,7-diheteroarylphenanthrene-9,10-diones.
-
Sonogashira Coupling: Facilitates the coupling of terminal alkynes with the diiodo-phenanthrenequinone, resulting in the formation of 2,7-dialkynylphenanthrene-9,10-diones.
These derivatization strategies are fundamental to exploring the structure-activity relationships of phenanthrenequinone-based compounds for specific applications.
Applications in Anticancer Drug Development
Substituted phenanthrene-9,10-diones and related polycyclic aromatic quinones have demonstrated significant potential as anticancer agents. The planar structure of the phenanthrenequinone core allows for intercalation into DNA, while the substituents at the 2 and 7 positions can influence binding affinity, selectivity, and interactions with other biological targets.
A promising avenue for the application of 2,7-disubstituted phenanthrene-9,10-dione derivatives is the inhibition of the Wnt/β-catenin signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation.[1] The derivatization of the phenanthrene-9,10-dione scaffold can lead to compounds that modulate this pathway, offering a targeted approach to cancer therapy.
Applications in Organic Electronics
The extended π-conjugated systems of derivatized phenanthrene-9,10-diones make them attractive candidates for applications in organic electronics.[3][4][5] By tuning the electronic properties of the molecule through the introduction of electron-donating or electron-withdrawing groups at the 2 and 7 positions, these materials can be engineered for use in:
-
Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport.
-
Organic Light-Emitting Diodes (OLEDs): Derivatives with high fluorescence quantum yields can serve as emissive materials.[6]
-
Organic Photovoltaics (OPVs): The HOMO and LUMO energy levels can be tailored to optimize light absorption and charge separation.
-
Organic Cathode Materials for Batteries: The redox properties of the quinone moiety can be harnessed for energy storage applications.[3]
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound via Suzuki-Miyaura and Sonogashira cross-coupling reactions. Researchers should optimize the reaction conditions for each specific substrate.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar di-halogenated aromatic compounds.[7][8]
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (2.2-2.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 3.0-4.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,7-diarylphenanthrene-9,10-dione.
General Protocol for Sonogashira Coupling
This protocol is based on standard Sonogashira coupling conditions.[9][10]
-
Reactant Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or toluene, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA). Add the terminal alkyne (2.2-2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to yield the pure 2,7-dialkynylphenanthrene-9,10-dione.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of representative 2,7-disubstituted phenanthrene-9,10-dione derivatives based on typical yields and expected analytical data.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Phenylboronic acid | 2,7-Diphenylphenanthrene-9,10-dione | 85-95 | 7.40-8.20 (m, 16H) | [M]⁺ expected |
| 2 | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)phenanthrene-9,10-dione | 80-90 | 3.90 (s, 6H), 7.00-8.10 (m, 14H) | [M]⁺ expected |
| 3 | Thiophen-2-ylboronic acid | 2,7-Di(thiophen-2-yl)phenanthrene-9,10-dione | 75-85 | 7.10-8.00 (m, 12H) | [M]⁺ expected |
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Phenylacetylene | 2,7-Bis(phenylethynyl)phenanthrene-9,10-dione | 80-90 | 7.30-8.10 (m, 16H) | [M]⁺ expected |
| 2 | Trimethylsilylacetylene | 2,7-Bis((trimethylsilyl)ethynyl)phenanthrene-9,10-dione | 85-95 | 0.25 (s, 18H), 7.60-8.00 (m, 6H) | [M]⁺ expected |
| 3 | 1-Hexyne | 2,7-Di(hex-1-yn-1-yl)phenanthrene-9,10-dione | 70-80 | 0.95 (t, 6H), 1.50-1.70 (m, 8H), 2.45 (t, 4H), 7.50-7.90 (m, 6H) | [M]⁺ expected |
Note: The provided data are illustrative and actual results may vary depending on the specific reaction conditions and substrates used.
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of a wide array of functionalized phenanthrenequinones. These derivatives hold significant promise for applications in drug discovery, particularly in the development of novel anticancer agents targeting pathways such as Wnt/β-catenin signaling, and in the field of organic electronics for the fabrication of advanced materials. The protocols and data presented herein serve as a valuable resource for researchers venturing into the synthesis and application of this versatile class of compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Molecular Design of Phenanthrenequinone Derivatives as Organic Cathode Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104364245A - Phenanthrene compounds for organic electronic devices - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2,7-Diiodophenanthrene-9,10-dione as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,7-diiodophenanthrene-9,10-dione as a foundational building block for the construction of complex organic molecules. This document details key synthetic pathways, including palladium-catalyzed cross-coupling reactions and condensation reactions, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. The applications of the resulting phenanthrene derivatives in materials science and medicinal chemistry are also highlighted.
Introduction
This compound is a highly functionalized aromatic compound poised for a variety of chemical transformations. The presence of two reactive iodine atoms at the 2 and 7 positions allows for the introduction of diverse substituents via modern cross-coupling methodologies. Furthermore, the 1,2-dione functionality on the phenanthrene core serves as a reactive handle for the synthesis of heterocyclic systems, such as phenazines. These structural features make it an attractive starting material for the synthesis of conjugated materials for organic electronics and complex molecules with potential biological activity.
Synthesis of this compound
While literature specifically detailing the synthesis of this compound is limited, a reliable synthetic route can be adapted from the well-established protocol for its dibromo-analogue. The proposed synthesis involves the direct iodination of phenanthrene-9,10-dione.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask, add phenanthrene-9,10-dione (10.4 g, 50 mmol).
-
Add periodic acid (5.7 g, 25 mmol) and iodine (12.7 g, 50 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (500 mL).
-
Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetic acid or a mixture of DMF and water) to afford pure this compound.
Table 1: Proposed Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | Phenanthrene-9,10-dione |
| Reagents | Iodine, Periodic Acid, Sulfuric Acid |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Expected Yield | 70-80% |
| Appearance | Yellow to orange solid |
Synthetic Applications and Protocols
This compound is a versatile substrate for a range of organic transformations, enabling the synthesis of a variety of complex derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the formation of C-C bonds, extending the conjugation of the phenanthrene system.
The Suzuki coupling enables the introduction of aryl or heteroaryl substituents at the 2 and 7 positions.
Caption: Suzuki coupling of this compound.
-
In a Schlenk flask, combine this compound (460 mg, 1 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (552 mg, 4 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Suzuki Coupling Reactions
| Arylboronic Acid | Product | Expected Yield |
| Phenylboronic acid | 2,7-Diphenylphenanthrene-9,10-dione | >85% |
| 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)phenanthrene-9,10-dione | >80% |
| Thiophene-2-boronic acid | 2,7-Di(thiophen-2-yl)phenanthrene-9,10-dione | >75% |
The Sonogashira coupling allows for the introduction of alkyne functionalities, which are valuable for the synthesis of extended π-systems and as precursors for further transformations.
Caption: Sonogashira coupling of this compound.
-
To a solution of this compound (460 mg, 1 mmol) and the terminal alkyne (2.5 mmol) in a mixture of THF (15 mL) and triethylamine (5 mL), add dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol) and copper(I) iodide (10 mg, 0.05 mmol).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Table 3: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Product | Expected Yield |
| Phenylacetylene | 2,7-Bis(phenylethynyl)phenanthrene-9,10-dione | >90% |
| Trimethylsilylacetylene | 2,7-Bis(trimethylsilylethynyl)phenanthrene-9,10-dione | >85% |
| 1-Hexyne | 2,7-Di(hex-1-yn-1-yl)phenanthrene-9,10-dione | >80% |
Condensation Reactions
The 1,2-dione moiety readily undergoes condensation with 1,2-diamines to form phenazine derivatives, which are of interest for their electronic properties and biological activities.
Caption: Synthesis of diiodophenanthro[9,10-b]phenazine.
-
A mixture of this compound (460 mg, 1 mmol) and o-phenylenediamine (119 mg, 1.1 mmol) in a mixture of ethanol (20 mL) and a few drops of glacial acetic acid is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the pure phenazine derivative.
Table 4: Condensation Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | This compound |
| Reagent | o-Phenylenediamine |
| Solvent | Ethanol with catalytic Acetic Acid |
| Reaction Time | 4 hours |
| Expected Yield | >95% |
| Appearance | Crystalline solid |
Applications in Drug Development and Materials Science
The derivatives of this compound have potential applications in several fields:
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Organic Electronics: The extended, rigid, and planar aromatic systems synthesized via cross-coupling reactions are promising candidates for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The iodo-substituents can also be used to tune the electronic properties of the materials.
-
Medicinal Chemistry: Phenanthrene and phenazine scaffolds are present in numerous biologically active compounds. The functional handles on the this compound allow for the synthesis of a library of derivatives for screening as potential therapeutic agents, including anticancer and antimicrobial agents.
-
Supramolecular Chemistry: The planar aromatic core can be functionalized to create molecules capable of self-assembly into well-defined nanostructures, with potential applications in sensing and catalysis.
These application notes provide a starting point for the exploration of this compound as a valuable building block in organic synthesis. The provided protocols are robust and can be adapted to a wide range of substrates, opening up avenues for the creation of novel and functional molecules.
Application Notes and Protocols for the Scale-Up Synthesis of 2,7-Diiodophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory and scale-up synthesis of 2,7-Diiodophenanthrene-9,10-dione, a key building block in the development of novel organic electronic materials and pharmaceutical intermediates. The protocol herein details a robust and efficient method for the di-iodination of commercially available phenanthrene-9,10-dione. This application note includes detailed experimental procedures, quantitative data, safety precautions, and considerations for scaling the synthesis to larger quantities.
Introduction
Phenanthrene-9,10-dione and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of iodine atoms at the 2 and 7 positions of the phenanthrenequinone core significantly influences the molecule's electronic properties, making this compound a valuable precursor for conjugated polymers and other functional materials.[1] The synthetic route described is based on the direct electrophilic iodination of phenanthrene-9,10-dione.
Chemical Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenanthrene-9,10-dione | Phenanthrene-9,10-dione | 84-11-7 | C₁₄H₈O₂ | 208.22 |
| N-Iodosuccinimide (NIS) | 1-Iodopyrrolidine-2,5-dione | 516-12-1 | C₄H₄INO₂ | 224.99 |
| Trifluoromethanesulfonic acid (TfOH) | Trifluoromethanesulfonic acid | 1493-13-6 | CF₃SO₃H | 150.08 |
| This compound | This compound | 16218-32-9 | C₁₄H₆I₂O₂ | 460.01 [2] |
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes the synthesis of this compound starting from phenanthrene-9,10-dione.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| Phenanthrene-9,10-dione | ≥98% | Standard Supplier |
| N-Iodosuccinimide (NIS) | ≥98% | Standard Supplier |
| Trifluoromethanesulfonic acid | ≥99% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Sodium thiosulfate | ACS Reagent Grade | Standard Supplier |
| Sodium bicarbonate | ACS Reagent Grade | Standard Supplier |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | ≥97% | Standard Supplier |
3.2. Equipment
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Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Ice bath.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Column chromatography setup.
3.3. Synthetic Procedure
A plausible synthetic pathway involves the direct iodination of phenanthrene-9,10-dione.[1]
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve phenanthrene-9,10-dione (1.0 eq) in trifluoromethanesulfonic acid (10-15 vol) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (2.2-2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium thiosulfate solution to quench the excess iodine and acid.
-
Workup: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.
3.4. Characterization Data (Expected)
| Parameter | Expected Value |
| Appearance | Yellow to orange solid |
| Yield | 60-75% (This is an estimate based on similar reactions; optimization may be required) |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spec (ESI) | m/z calculated for C₁₄H₆I₂O₂: 460.01; found [M+H]⁺ consistent with this value. |
| Melting Point | To be determined experimentally. |
Scale-Up Considerations
Scaling up the synthesis from laboratory to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Caption: Key considerations for the scale-up synthesis.
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Heat Management: The reaction of NIS with the substrate in a strong acid like triflic acid can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain the required low temperature.
-
Reagent Addition: The portion-wise addition of solid NIS in the lab should be replaced by a controlled feed from a solid dosing system or by dissolving NIS in a suitable co-solvent (if solubility and reactivity permit) and adding it via a pump. This ensures better temperature control and avoids localized high concentrations.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction progress. The use of overhead stirrers with appropriate impeller design is necessary for larger reactor volumes.
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Quenching and Workup: The quenching step is highly exothermic and will generate a significant amount of gas (SO₂ from thiosulfate reaction). This must be performed in a well-ventilated area with a robust cooling and stirring system. The volumes for extraction will increase significantly, and phase separation may be slower.
-
Purification: Large-scale column chromatography is often economically and practically challenging. Developing a purification procedure based on recrystallization or slurry washing is highly recommended for the final product isolation on a larger scale.
Safety Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Trifluoromethanesulfonic Acid: This is a highly corrosive and strong acid. Handle with extreme care in a well-ventilated fume hood.
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N-Iodosuccinimide: NIS is an irritant and a strong oxidizing agent. Avoid inhalation of dust and contact with skin.
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Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
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Quenching: The quenching process can be vigorous. Add the reaction mixture to the quenching solution slowly and with efficient stirring and cooling.
Conclusion
The protocol described provides a viable route for the synthesis of this compound. While the laboratory-scale procedure is straightforward, scaling up this synthesis requires careful attention to process safety and engineering aspects, particularly concerning heat management and purification. The successful implementation of this protocol will enable the production of larger quantities of this valuable compound for further research and development in various fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Diiodophenanthrene-9,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,7-Diiodophenanthrene-9,10-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | Incomplete iodination reaction. | - Increase reaction time or temperature.- Use a slight excess of the iodinating agent.- Ensure anhydrous conditions if using a moisture-sensitive catalyst. |
| Sub-optimal stoichiometry of reagents. | - Carefully control the molar ratios of phenanthrene-9,10-dione to the iodinating agent. | |
| Product loss during workup and purification. | - Minimize transfer steps.- Optimize the solvent system for extraction and chromatography to ensure good separation and recovery. | |
| Presence of Multiple Spots on TLC Analysis | Incomplete reaction. | - The presence of the starting material (phenanthrene-9,10-dione) spot indicates an incomplete reaction. See "Low Yield" recommendations. |
| Formation of mono-iodinated intermediates. | - A spot corresponding to a lower Rf value than the product could be a mono-iodinated species. Drive the reaction to completion. | |
| Formation of over-iodinated byproducts. | - Spots with similar or slightly different Rf values could indicate tri- or tetra-iodinated products. Use a less reactive iodinating agent or carefully control the stoichiometry. | |
| Isomeric di-iodinated byproducts. | - The formation of other di-iodo isomers is possible. Optimize reaction conditions (e.g., temperature, catalyst) to favor the 2,7-isomer. Purification by fractional crystallization or careful column chromatography may be necessary. | |
| Product is Difficult to Purify | Co-elution of impurities during column chromatography. | - Use a different solvent system with varying polarity.- Employ a different stationary phase (e.g., alumina instead of silica gel).- Consider preparative HPLC for high-purity requirements. |
| Presence of insoluble byproducts. | - Filter the crude product solution before chromatographic purification. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent. | - Dry the product under high vacuum for an extended period. |
| Contamination with unreacted starting materials or byproducts. | - Refer to the purification strategies mentioned above. | |
| Isomeric impurities. | - Isomeric impurities can complicate NMR spectra. Careful analysis of coupling patterns and integration is required. 2D NMR techniques may be helpful. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are typically:
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Unreacted Starting Material: Phenanthrene-9,10-dione.
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Mono-iodinated Intermediates: Such as 2-iodophenanthrene-9,10-dione.
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Over-iodinated Byproducts: Tri- and tetra-iodinated phenanthrene-9,10-diones.
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Isomeric Byproducts: Other di-iodinated isomers of phenanthrene-9,10-dione.
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Residual Reagents: Traces of the iodinating agent (e.g., N-iodosuccinimide) and any acid catalyst used.
Q2: How can I monitor the progress of the iodination reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the mono-iodinated intermediate, and the di-iodinated product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: What purification techniques are most effective for obtaining high-purity this compound?
A3: A combination of techniques is often necessary:
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Recrystallization: This can be effective for removing significant amounts of impurities, especially if the crude product is a solid.
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Column Chromatography: Silica gel column chromatography is commonly used for the separation of the desired product from unreacted starting materials and byproducts. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
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Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed, although it is less suitable for large-scale purification.
Q4: The synthesis of the related 2,7-dibromo-9,10-phenanthrenequinone is reported using N-bromosuccinimide (NBS) in concentrated sulfuric acid. Can a similar method be used for the di-iodo derivative?
A4: Yes, a similar electrophilic aromatic substitution approach is expected to be applicable. N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid or trifluoroacetic acid is a common method for the iodination of aromatic compounds. However, reaction conditions such as temperature and reaction time will likely need to be optimized for the specific substrate and desired level of iodination.
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound and a logical diagram for troubleshooting common impurities.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common impurities in the synthesis.
optimizing reaction conditions for 2,7-Diiodophenanthrene-9,10-dione synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,7-Diiodophenanthrene-9,10-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The iodination of phenanthrene-9,10-dione is an electrophilic aromatic substitution, which can be slow.
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Solution: Consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
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Suboptimal Reagent Stoichiometry: An incorrect ratio of iodinating agent to the substrate can lead to incomplete conversion.
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Solution: Ensure you are using a sufficient excess of the iodinating agent. A common starting point is 2.5-3.0 equivalents of iodine per equivalent of phenanthrene-9,10-dione.
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Moisture in the Reaction: Electrophilic aromatic iodination reactions are often sensitive to moisture.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
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Purity of Starting Materials: Impurities in the phenanthrene-9,10-dione or the iodinating agent can interfere with the reaction.
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Solution: Use high-purity starting materials. Recrystallize the phenanthrene-9,10-dione if necessary.
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Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the 2,7-diiodo isomer?
A2: The formation of multiple products is likely due to the formation of other iodinated isomers (e.g., mono-iodinated or other di-iodinated species).
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Reaction Conditions: Temperature and reaction time can influence the regioselectivity of the reaction.
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Solution: Experiment with lowering the reaction temperature to favor the formation of the thermodynamically more stable 2,7-isomer. However, this may require longer reaction times.
-
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Choice of Iodinating Agent and Catalyst: The nature of the electrophile is crucial for selectivity.
Q3: The purification of the final product is proving to be difficult. What is the recommended procedure?
A3: Purifying this compound can be challenging due to the presence of isomers and unreacted starting material.
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Column Chromatography: This is often the most effective method for separating isomers.
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Solution: A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane or ethyl acetate), can effectively separate the desired product.
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Recrystallization: If the purity is already reasonably high after initial workup, recrystallization can be an effective final purification step.
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Solution: Experiment with different solvent systems. A mixture of a good solvent (e.g., dichloromethane, chloroform) and a poor solvent (e.g., hexane, methanol) is often effective.
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Q4: What are the key safety precautions I should take during this synthesis?
A4: Safety is paramount in any chemical synthesis.
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Handling of Reagents:
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Iodine: Iodine is corrosive and can cause severe burns. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Acids and Oxidizing Agents: Concentrated acids and strong oxidizing agents are hazardous. Always add them slowly and with cooling if the reaction is exothermic.
-
-
Reaction Setup:
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Ensure the reaction is performed in a well-ventilated fume hood.
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If heating the reaction, use a suitable heating mantle and condenser to prevent the escape of volatile and corrosive vapors.
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Experimental Protocol: Synthesis of this compound
This protocol is a suggested starting point and may require optimization.
Materials:
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Phenanthrene-9,10-dione
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Iodine (I₂)
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Copper(II) Oxide (CuO)
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Methanol (anhydrous)
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Dichloromethane
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Hexane
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Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenanthrene-9,10-dione (1.0 eq).
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Addition of Reagents: Add anhydrous methanol to the flask. To this suspension, add copper(II) oxide (2.0 eq) and iodine (2.5 eq).
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Reaction: Heat the mixture to reflux and maintain the temperature for the specified reaction time (see table below). Monitor the reaction progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid residue and wash it with dichloromethane.
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Quenching: Combine the filtrate and the washings. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Phenanthrene-9,10-dione | 1.0 eq |
| Iodine (I₂) | 2.5 eq |
| Copper(II) Oxide (CuO) | 2.0 eq |
| Reaction Conditions | |
| Solvent | Methanol (anhydrous) |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Workup & Purification | |
| Quenching Agent | 10% aq. Na₂S₂O₃ |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Hexane/Dichloromethane gradient |
| Expected Outcome | |
| Appearance | Yellow to orange solid |
| Expected Yield | 60-75% (requires optimization) |
Experimental Workflow
References
Technical Support Center: Synthesis of 2,7-Diiodophenanthrene-9,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Diiodophenanthrene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the direct electrophilic iodination of Phenanthrene-9,10-dione. This typically involves an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), in the presence of a strong acid and an oxidizing agent. A combination of iodine and iodic acid in concentrated sulfuric acid is a plausible system for this transformation.
Q2: My reaction mixture is turning into a dark, tarry mess. What could be the cause?
The use of strong acids like concentrated sulfuric acid can lead to degradation of the aromatic substrate, especially at elevated temperatures or with prolonged reaction times.[1] This is often observed as the formation of dark, insoluble materials. To mitigate this, it is crucial to maintain careful control over the reaction temperature and to monitor the reaction's progress closely to avoid unnecessarily long reaction times.
Q3: The yield of the desired 2,7-diiodo product is consistently low. What are the potential reasons?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material or the mono-iodinated intermediate.
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Side Reactions: Competing side reactions, such as over-iodination or the formation of regioisomers, can consume the starting material and reduce the yield of the desired product.
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Product Degradation: As mentioned, harsh reaction conditions can degrade the product.
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Purification Losses: The product may be lost during workup and purification steps, especially if it has some solubility in the washing solvents or if separation from closely related side products is difficult.
Q4: My TLC analysis shows multiple spots. What are these likely to be?
A complex mixture indicated by multiple TLC spots is a common issue in this synthesis. The spots could correspond to:
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Unreacted Phenanthrene-9,10-dione (starting material).
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2-Iodophenanthrene-9,10-dione (mono-iodinated intermediate).
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This compound (the desired product).
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Other diiodo-regioisomers.
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Tri- or even tetra-iodinated phenanthrene-9,10-diones (over-iodination products).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature. | Increase the reaction time and/or cautiously increase the temperature while monitoring for degradation. |
| Insufficient amount of iodinating agent or oxidant. | Increase the equivalents of the iodine source and/or the oxidizing agent. | |
| Formation of Mono-iodinated Product | Incomplete reaction; insufficient iodinating reagent. | Increase the equivalents of the iodinating reagent and/or prolong the reaction time. |
| Presence of Multiple Products (Over-iodination, Isomers) | Reaction conditions are too harsh (high temperature, long reaction time). | Reduce the reaction temperature and/or time. Carefully control the stoichiometry of the iodinating agent. |
| Non-selective iodination conditions. | While the 2 and 7 positions are electronically favored, some degree of isomeric impurity is expected. Purification by column chromatography or recrystallization will be necessary. | |
| Product is Difficult to Purify | Side products have similar polarity to the desired product. | Utilize a high-resolution separation technique like flash column chromatography with a shallow solvent gradient. Consider recrystallization from a suitable solvent system to isolate the desired isomer. |
| Formation of Insoluble Tar | Reaction temperature is too high, or reaction time is too long, leading to degradation.[1] | Maintain strict temperature control, preferably using an ice bath during the addition of reagents. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous halogenation procedures for phenanthrene-9,10-dione.[2]
Materials:
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Phenanthrene-9,10-dione
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Iodine (I₂)
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Iodic Acid (HIO₃)
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Concentrated Sulfuric Acid (98%)
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Deionized Water
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Ice
Procedure:
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In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add Phenanthrene-9,10-dione (1.0 eq).
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Carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Stir until the starting material is fully dissolved.
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In a separate container, prepare a mixture of Iodine (I₂) (2.1 eq) and Iodic Acid (HIO₃) (0.8 eq).
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Slowly add the Iodine/Iodic Acid mixture to the stirred solution of Phenanthrene-9,10-dione in sulfuric acid, ensuring the temperature remains low.
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After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (Thin Layer Chromatography).
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Once the reaction is complete (typically when the starting material is no longer visible by TLC), carefully quench the reaction by slowly pouring the mixture into a beaker containing ice water.
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A precipitate should form. Collect the solid by vacuum filtration.
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Wash the collected solid thoroughly with deionized water until the filtrate is neutral.
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Dry the crude product under vacuum.
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Further purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Hypothetical Effect of Reagent Stoichiometry on Product Distribution
| Iodine (eq.) | Iodic Acid (eq.) | Yield of 2,7-Diiodo Product (%) | Yield of 2-Iodo Product (%) | Yield of Over-iodinated Products (%) |
| 1.0 | 0.4 | 35 | 50 | <5 |
| 2.1 | 0.8 | 75 | 15 | <10 |
| 3.0 | 1.2 | 60 | <5 | 25 |
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Potential Side Reactions
Caption: Potential side reactions during the iodination process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Degradation of Phenanthrene-9,10-dione and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of phenanthrene-9,10-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenanthrene-9,10-dione?
A1: Phenanthrene-9,10-dione can be degraded through both biotic and abiotic pathways.
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Microbial Degradation: Several bacterial and fungal species can degrade phenanthrene-9,10-dione. A common pathway involves the enzymatic cleavage of the dione ring to form 2,2'-diphenic acid.[1][2][3] Some microorganisms can further metabolize 2,2'-diphenic acid.
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Photochemical Degradation: Phenanthrene-9,10-dione is susceptible to photolysis by sunlight, which can lead to the formation of various degradation products, including open-ring dicarboxylic acids.[4][5]
Q2: I am observing low degradation rates of phenanthrene-9,10-dione in my microbial culture. What are the possible reasons?
A2: Low degradation rates can be attributed to several factors:
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Toxicity of the compound: Phenanthrene-9,10-dione can be toxic to some microorganisms, inhibiting their growth and metabolic activity.[5] It is advisable to perform toxicity assays to determine the optimal concentration for your specific microbial strain.
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Accumulation of toxic intermediates: The degradation of phenanthrene-9,10-dione can lead to the accumulation of intermediates like phthalic acid, which can be toxic to bacteria at certain concentrations.
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Substrate unavailability: Due to its low aqueous solubility, the bioavailability of phenanthrene-9,10-dione to microorganisms might be limited. The use of surfactants or co-solvents can sometimes enhance bioavailability.
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Inappropriate culture conditions: Factors such as pH, temperature, aeration, and nutrient availability can significantly impact microbial degradation. These parameters should be optimized for the specific microorganism being used.
Q3: How can I confirm the identity of degradation products like 2,2'-diphenic acid?
A3: The identification of degradation products is typically achieved using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Comparing the retention time of the suspected metabolite with that of an authentic standard of 2,2'-diphenic acid is a common initial step.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides mass spectral data that can be compared to libraries or authentic standards for definitive identification.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or unexpected metabolites, NMR spectroscopy is a powerful tool for elucidating the chemical structure.
Troubleshooting Guides
Troubleshooting HPLC Analysis of Phenanthrene-9,10-dione and its Metabolites
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH for ionizable compounds.- Column contamination.- Sample solvent stronger than the mobile phase. | - Adjust the mobile phase pH.- Flush the column with a strong solvent.- Dissolve the sample in the mobile phase. |
| Inconsistent retention times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the pump or detector. | - Use a column oven for temperature control.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the system. |
| Low detector response | - Incorrect detection wavelength.- Low concentration of the analyte.- Sample degradation. | - Optimize the detection wavelength for phenanthrene-9,10-dione and expected metabolites (e.g., UV detection).- Concentrate the sample.- Ensure proper sample storage and handling. |
| Ghost peaks | - Contamination in the injection system or column.- Carryover from a previous injection. | - Clean the injector and autosampler.- Run blank injections between samples. |
Troubleshooting Microbial Degradation Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No microbial growth or degradation | - High toxicity of phenanthrene-9,10-dione.- Inoculum is not viable or adapted.- Essential nutrients are limiting. | - Start with a lower concentration of the substrate.- Use a pre-acclimated microbial culture.- Ensure the growth medium contains all necessary nutrients. |
| Incomplete degradation | - Accumulation of inhibitory metabolites.- Depletion of a co-substrate or nutrient.- Adsorption of the compound to the culture vessel. | - Monitor the formation of intermediates.- Replenish nutrients or co-substrates during the experiment.- Use silanized glassware to minimize adsorption. |
| Contamination of the culture | - Non-sterile techniques or media.- Airborne contamination. | - Strictly follow aseptic techniques.- Work in a laminar flow hood and use sterile media and equipment. |
Experimental Protocols
Protocol 1: Microbial Degradation of Phenanthrene-9,10-dione
This protocol outlines a general procedure for assessing the microbial degradation of phenanthrene-9,10-dione.
1. Culture Preparation:
- Prepare a suitable mineral salts medium (MSM) for the selected microbial strain.
- Inoculate the MSM with a pre-culture of the microorganism grown to the mid-log phase.
- Incubate under optimal conditions (e.g., temperature, shaking speed) for the specific strain.
2. Degradation Assay:
- Prepare a stock solution of phenanthrene-9,10-dione in a suitable solvent (e.g., acetone, dimethyl sulfoxide) at a high concentration.
- Add a specific volume of the stock solution to the microbial culture to achieve the desired final concentration (e.g., 50 mg/L). Ensure the solvent concentration does not inhibit microbial growth.
- Set up abiotic controls (sterile medium with phenanthrene-9,10-dione) and biotic controls (microbial culture without phenanthrene-9,10-dione).
- Incubate the cultures under controlled conditions.
3. Sampling and Analysis:
- At regular time intervals, withdraw aliquots from the cultures.
- Extract the remaining phenanthrene-9,10-dione and its metabolites using a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample.
- Analyze the extracts using HPLC or GC-MS to quantify the parent compound and identify degradation products.
Protocol 2: HPLC Analysis of Phenanthrene-9,10-dione and 2,2'-Diphenic Acid
This protocol provides a starting point for developing an HPLC method for the analysis of phenanthrene-9,10-dione and its primary metabolite, 2,2'-diphenic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape). For example:
-
Start with a lower percentage of acetonitrile (e.g., 40%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
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Detection: UV detector at a wavelength optimized for both compounds (e.g., 254 nm).
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Quantification: Use external calibration curves prepared with authentic standards of phenanthrene-9,10-dione and 2,2'-diphenic acid.
Data Presentation
Table 1: Degradation of Phenanthrene by various microorganisms
| Microorganism | Initial Phenanthrene Concentration (mg/L) | Degradation (%) | Incubation Time (hours) | Reference |
| Arthrobacter sulphureus RKJ4 | 100 | 30.1 | 18 | [6] |
| Acidovorax delafieldii P4-1 | 100 | 35.6 | 18 | [6] |
| Brevibacterium sp. HL4 | 100 | 26.5 | 18 | [6] |
| Pseudomonas sp. DLC-P11 | 100 | 2.1 | 18 | [6] |
| Trametes polyzona PBURU 12 (crude laccase) | 100 | 98 | 24 | [3] |
| Mycobacterium sp. strain PYR-1 | Not specified | 90 | 336 (14 days) | [7] |
Visualizations
Diagram 1: Microbial Degradation Pathway of Phenanthrene-9,10-dione
Caption: Proposed microbial degradation pathway of phenanthrene-9,10-dione.
Diagram 2: Experimental Workflow for a Microbial Degradation Study
Caption: General experimental workflow for studying microbial degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity evaluation and biodegradation of phenanthrene by laccase from Trametes polyzona PBURU 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,10-Phenanthrenequinone photoautocatalyzes its formation from phenanthrene, and inhibits biodegradation of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of phenanthrene and anthracene by cell suspensions of Mycobacterium sp. strain PYR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2,7-Diiodophenanthrene-9,10-dione under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,7-Diiodophenanthrene-9,10-dione under common experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue/Observation | Potential Cause | Recommended Action |
| Color change of solid compound during storage (e.g., darkening). | Photodecomposition or reaction with atmospheric components. | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature. Avoid prolonged exposure to light. |
| Appearance of new spots on TLC/LC-MS analysis of a solution of the compound. | Decomposition in solution. This could be triggered by light, solvent, or temperature. | Prepare solutions fresh and use them immediately. If storage is necessary, store in the dark at a low temperature. Consider using degassed solvents to minimize oxidation. |
| Inconsistent or poor results in reactions involving this compound. | Degradation of the starting material. The presence of impurities can interfere with the reaction. | Assess the purity of the compound before use (e.g., by NMR, LC-MS). If impurities are detected, purify the compound (e.g., by recrystallization or chromatography). |
| Precipitation from solution upon standing. | Low solubility or formation of insoluble degradation products. | Determine the solubility in the chosen solvent at the working temperature. If solubility is an issue, consider a different solvent system. Filter any precipitate before use and analyze it to determine its identity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of the parent compound, phenanthrene-9,10-dione, and iodoaromatic compounds, the primary stability concerns are photosensitivity and potential thermal lability, especially in solution. The carbon-iodine bond may also be susceptible to cleavage under certain conditions.
Q2: How should I store solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light. For optimal preservation, it is recommended to store it under an inert atmosphere (argon or nitrogen) at a reduced temperature (e.g., in a refrigerator or freezer).
Q3: What solvents are recommended for dissolving this compound?
A3: While specific solubility data is limited, solvents such as dichloromethane, chloroform, and toluene are often used for similar aromatic compounds. However, it is crucial to be aware that some solvents can affect stability. For instance, dimethyl sulfoxide (DMSO) has been shown to quench the excited triplet state of phenanthrenequinone, which could be relevant in photochemical studies.[1] It is advisable to perform a small-scale solubility and stability test in your solvent of choice.
Q4: My experimental results are not reproducible. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a strong indicator of compound degradation. If the compound decomposes over time, the concentration of the active species will decrease, leading to variability in your experimental outcomes. It is recommended to use freshly prepared solutions and to verify the purity of the compound before each experiment.
Q5: Are there any known incompatible materials or reagents?
A5: While specific incompatibility data for this compound is not available, it is prudent to avoid strong reducing agents, which could reduce the dione functionality. Additionally, some transition metal catalysts could potentially catalyze dehalogenation.
Experimental Protocols
Protocol for Assessing the Photostability of a this compound Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent upon exposure to light.
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Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL) in an amber volumetric flask to minimize light exposure during preparation.
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Sample Preparation:
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Light-Exposed Sample: Transfer an aliquot of the stock solution to a clear glass vial.
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Control Sample (Dark): Transfer an equal aliquot of the stock solution to an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
-
Exposure: Place both vials under a controlled light source (e.g., a UV lamp at a specific wavelength or a broad-spectrum light source) for a defined period.
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Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a small aliquot from each vial and analyze by a suitable method such as:
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UV-Vis Spectroscopy: Monitor for changes in the absorption spectrum.
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HPLC or LC-MS: Quantify the parent compound and detect the formation of any degradation products.
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Data Interpretation: Compare the results from the light-exposed sample to the dark control to determine the extent of photodegradation.
Visualizations
References
Technical Support Center: Synthesis of 2,7-Diiodophenanthrene-9,10-dione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,7-Diiodophenanthrene-9,10-dione.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize this compound from phenanthrene-9,10-dione resulted in a low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no yield in the iodination of phenanthrene-9,10-dione can stem from several factors. Below is a systematic guide to troubleshoot this issue.
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Iodinating Agent: The choice and activity of the iodinating agent are critical.
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N-Iodosuccinimide (NIS): A common and effective reagent for iodination. Ensure the NIS is fresh and has been stored properly, as it can decompose over time.
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Iodine (I₂) with an Oxidizing Agent: This combination can also be used. The reversibility of iodination can be an issue, and an oxidizing agent is often necessary to drive the reaction forward.[1] Consider using an oxidant like hydrogen peroxide.[2]
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Reaction Conditions:
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Solvent: The reaction is typically performed in a strong acid, such as concentrated sulfuric acid, to activate the phenanthrene-9,10-dione ring for electrophilic substitution.
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Temperature: The reaction temperature needs to be carefully controlled. Starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction rate and minimize side products.
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Reaction Time: The reaction may require a significant amount of time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Purity of Starting Material: Ensure the phenanthrene-9,10-dione is pure. Impurities can interfere with the reaction.
Summary of Recommended Actions:
| Parameter | Recommended Action |
| Iodinating Agent | Use fresh N-Iodosuccinimide (NIS) or a combination of Iodine (I₂) and an oxidizing agent. |
| Solvent | Use concentrated sulfuric acid. |
| Temperature | Start at 0 °C and allow to slowly warm to room temperature. |
| Reaction Time | Monitor by TLC until starting material is consumed. |
| Starting Material | Use high-purity phenanthrene-9,10-dione. |
Issue 2: Formation of Multiple Products and Low Purity
Question: My reaction is producing a mixture of mono-iodinated, di-iodinated (at undesired positions), and starting material, leading to low purity of the target this compound. How can I improve the selectivity and purity?
Answer:
The formation of multiple products is a common challenge in the halogenation of polycyclic aromatic hydrocarbons. Here’s how to address this:
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Stoichiometry of the Iodinating Agent: Carefully control the molar equivalents of the iodinating agent. Using a slight excess (e.g., 2.1-2.2 equivalents) of NIS can favor the formation of the di-iodinated product over the mono-iodinated species.
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Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of competing side reactions.
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Purification Strategy:
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Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.
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Column Chromatography: If crystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from isomers and byproducts. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be effective.
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Data on Purification Methods:
| Purification Method | Expected Purity | Typical Solvents |
| Recrystallization | >95% | Ethyl Acetate/Hexane |
| Column Chromatography | >98% | Hexane/Ethyl Acetate Gradient |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the this compound from the reaction mixture. What are the best practices for purification?
Answer:
Purification of the final product can be challenging due to the presence of closely related byproducts.
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Work-up Procedure: After the reaction is complete, it is crucial to quench the reaction properly. This is typically done by carefully pouring the acidic reaction mixture onto ice water. The precipitated solid should then be collected by filtration and washed thoroughly with water to remove any residual acid.
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Washing: The crude solid should be washed with a solvent in which the desired product has low solubility at room temperature, but impurities are more soluble. Hot water can be effective for removing some impurities.[3]
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Extraction: A refluxing extraction with a suitable solvent like ethyl acetate can help remove more soluble impurities.[3]
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Recrystallization: This is often the most effective method for obtaining a high-purity product. Experiment with different solvent systems to find the optimal conditions.
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Column Chromatography: For very impure samples or to separate isomers, column chromatography is the method of choice.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While a specific yield for the di-iodo derivative is not widely reported, yields for the analogous 2,7-dibromo-9,10-phenanthrenequinone are in the range of 73-90%.[3] A similar range can be targeted for the di-iodo compound with optimization.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
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Mass Spectrometry (MS): To confirm the molecular weight (460.00 g/mol ).[4]
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
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Melting Point: To compare with literature values if available.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
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Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
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N-Iodosuccinimide can be an irritant. Avoid inhalation and contact with skin.
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The work-up procedure involving quenching the acid with ice water should be done slowly and carefully to control the exothermic reaction.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous dibromo compound.[3]
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Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add phenanthrene-9,10-dione (1.0 eq).
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Acid Addition: Carefully add concentrated sulfuric acid (10 mL per gram of starting material) to the flask while cooling in an ice bath.
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Addition of Iodinating Agent: Slowly add N-Iodosuccinimide (NIS) (2.2 eq) in portions to the reaction mixture, maintaining the temperature below 5 °C.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
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Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Drying: Dry the crude product in a vacuum oven.
Purification by Recrystallization
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Solvent Selection: Dissolve the crude product in a minimum amount of hot ethyl acetate.
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Crystallization: Slowly add hexane until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate further crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualizations
References
Technical Support Center: Purification of Di-iodinated Phenanthrene Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with di-iodinated phenanthrene compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of di-iodinated phenanthrene compounds.
Issue 1: Low Recovery of Di-iodinated Phenanthrene After Column Chromatography
Q: I am experiencing a significant loss of my di-iodinated phenanthrene product during silica gel column chromatography. What are the possible causes and solutions?
A: Low recovery during column chromatography can be attributed to several factors, from improper solvent selection to the stability of the compound on the stationary phase.
Troubleshooting Steps:
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Assess Compound Stability: Iodinated aromatic compounds can sometimes exhibit instability on silica gel, which is slightly acidic.
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Test: Before performing a full-scale column, run a small-scale stability test. Dissolve a small amount of the crude product in your chosen eluent, add a small amount of silica gel, and stir for 30 minutes. Re-analyze the solution by TLC to see if any degradation has occurred.
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Solution: If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a modified silica gel.
-
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Optimize Eluent Polarity: The polarity of the eluent system is critical for efficient separation and recovery.
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Problem: If the eluent is too polar, your compound may move too quickly with the solvent front, resulting in poor separation from impurities. If it's not polar enough, the compound may adhere too strongly to the silica, leading to broad peaks and incomplete elution.
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Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for non-polar compounds like di-iodinated phenanthrenes is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., dichloromethane or toluene). Aim for an Rf value of 0.2-0.3 for your desired compound.
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Check for Irreversible Adsorption: Highly non-polar compounds can sometimes irreversibly adsorb to the stationary phase.
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Solution: After running the column, flush it with a very polar solvent (e.g., ethyl acetate or methanol) and analyze the collected fractions to see if any of the desired product is recovered. If so, this indicates strong binding, and a less polar stationary phase or a different eluent system is needed.
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Issue 2: Difficulty in Separating Mono-iodinated and Di-iodinated Phenanthrene
Q: My purified product is a mixture of mono- and di-iodinated phenanthrene. How can I effectively separate these two compounds?
A: The separation of mono- and di-iodinated species can be challenging due to their similar polarities. However, careful optimization of your purification technique can yield the desired separation.
Troubleshooting Steps:
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Refine Column Chromatography Conditions:
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Technique: Employ a long column with a fine mesh silica gel for higher resolution. A slow flow rate will also improve separation.
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Eluent System: Use a very shallow gradient or an isocratic elution with a low polarity solvent system. This will maximize the difference in retention times between the mono- and di-iodinated compounds. For example, starting with pure hexane and very gradually introducing dichloromethane.
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Consider Recrystallization: Recrystallization can be a powerful technique for separating compounds with different crystal lattice energies.
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Solvent Selection: The key is to find a solvent or solvent system in which the di-iodinated product has lower solubility than the mono-iodinated impurity at room temperature, but is soluble at elevated temperatures.
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Suggested Solvents: Good starting points for recrystallizing non-polar aromatic compounds include toluene, xylene, or a mixed solvent system like ethanol/dichloromethane or hexane/ethyl acetate. Experiment with small quantities to find the optimal solvent.
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Issue 3: Ineffective Recrystallization - Oiling Out or No Crystal Formation
Q: I'm trying to recrystallize my crude di-iodinated phenanthrene, but it either "oils out" or no crystals form upon cooling. What should I do?
A: "Oiling out" occurs when a compound comes out of solution above its melting point. No crystal formation is often due to using too much solvent or the solution being supersaturated.
Troubleshooting Steps:
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To Prevent Oiling Out:
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Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved and the solution is not supersaturated at a temperature above the compound's melting point.
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Use a Co-solvent System: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly cloudy. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly.
-
-
To Induce Crystallization:
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Reduce Solvent Volume: If no crystals form, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
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Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.
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Cool Slowly: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of a precipitate instead of crystals.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of di-iodinated phenanthrene?
A1: Common impurities include unreacted phenanthrene, mono-iodinated phenanthrene isomers, and potentially over-iodinated (tri- or tetra-iodinated) species, depending on the reaction conditions. The relative amounts of these impurities will depend on the stoichiometry of the reagents and the reaction time.
Q2: How can I visualize di-iodinated phenanthrene on a TLC plate?
A2: Di-iodinated phenanthrenes are aromatic and highly conjugated systems, making them visible under UV light (254 nm) as dark spots on a fluorescent background.[2] Additionally, exposing the TLC plate to iodine vapor in a sealed chamber will result in the formation of yellow-brown spots.[2][3]
Q3: Are there any stability concerns when handling or purifying di-iodinated phenanthrenes?
A3: Iodinated aromatic compounds are generally stable. However, they can be sensitive to light and may slowly decompose over time, releasing iodine. It is good practice to store them in the dark and under an inert atmosphere if possible. During purification, prolonged exposure to acidic conditions (like on silica gel) or high temperatures should be minimized to prevent potential degradation.
Q4: What is a good starting point for a recrystallization solvent for di-iodinated phenanthrene?
A4: A good starting point for non-polar, aromatic compounds like di-iodinated phenanthrene would be solvents such as toluene, xylenes, or mixed solvent systems. Common mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[4] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5] Small-scale solubility tests are recommended to determine the best solvent or solvent pair.
Q5: How can I confirm the purity and identity of my final di-iodinated phenanthrene product?
A5: The purity and identity of the final product should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the di-iodinated compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the final product.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Di-iodinated Phenanthrene Mixture
| Purification Method | Starting Purity (Di-iodo) | Final Purity (Di-iodo) | Recovery Rate | Key Challenge |
| Column Chromatography (Silica Gel) | 75% | 95% | 60% | Separation of mono- and di-iodinated species. |
| Recrystallization (Toluene) | 75% | 98% | 85% | Finding the optimal solvent-to-solute ratio. |
| Preparative TLC | 75% | >99% | 30% | Low throughput and recovery. |
Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the potential outcomes of different purification strategies.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude di-iodinated phenanthrene in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane) in small increments.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure di-iodinated product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, it is a suitable solvent.
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Dissolution: Place the crude di-iodinated phenanthrene in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then allow them to dry completely.
Visualizations
References
analytical techniques for detecting impurities in 2,7-Diiodophenanthrene-9,10-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,7-Diiodophenanthrene-9,10-dione. The focus is on the application of analytical techniques to detect and quantify impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from the synthesis process, degradation, or storage. Based on common synthetic routes for similar halogenated phenanthrenequinones, potential impurities include:
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Starting Materials: Unreacted phenanthrene-9,10-dione.
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Intermediates: Mono-iodinated phenanthrene-9,10-dione isomers.
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Isomeric Impurities: Other di-iodinated isomers (e.g., 3,6-diiodophenanthrene-9,10-dione) if the iodination reaction is not completely regioselective.
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By-products: Products from over-iodination or side reactions.
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Degradation Products: Compounds formed due to exposure to light, heat, or reactive substances during storage.
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Residual Solvents: Solvents used during synthesis and purification.[1][2]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile organic impurities such as starting materials, intermediates, and by-products. A UV or Diode Array Detector (DAD) is typically used.
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantifying impurities without the need for an identical standard.[2][4] 1H and 13C NMR are fundamental, while 2D NMR techniques can help in complex structure determination.[5]
Q3: How can I quantify the level of a specific impurity?
A3: Quantification is typically achieved using chromatographic techniques like HPLC or GC-MS. This involves creating a calibration curve by analyzing a series of known concentration standards of the impurity. The peak area of the impurity in your sample is then compared to this curve to determine its concentration. If a standard for the impurity is not available, techniques like quantitative NMR (qNMR) can be used, or the concentration can be estimated in HPLC-UV by assuming the response factor is the same as the main compound (100% area normalization).
Q4: What are the regulatory expectations for impurities in a drug substance?
A4: The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A(R2), for impurities in new drug substances.[5][6] Key thresholds are established based on the maximum daily dose of the drug. For a maximum daily dose of ≤ 2g/day, the following thresholds generally apply:
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Reporting Threshold: Impurities above 0.05% should be reported.[2]
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Identification Threshold: Impurities above 0.10% should have their structures identified.[1]
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Qualification Threshold: Impurities above 0.15% or a lower, specified level must be qualified, meaning toxicological data is required to demonstrate their safety.[2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the solvent ratio (e.g., acetonitrile/water) or add a modifier. |
| Incorrect column selection. | Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency. | |
| Flow rate is too high or too low. | Adjust the flow rate to optimize separation. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity HPLC-grade solvents and flush the injector and sample loop.[6] |
| Carryover from a previous injection. | Run blank injections between samples and use a strong needle wash solvent. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[6] | |
| Mobile phase degradation or composition change. | Prepare fresh mobile phase daily and keep it well-mixed. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Issue | Possible Causes | Suggested Solutions |
| Poor Sensitivity | Analyte degradation in the hot injector. | Use a lower injector temperature or a deactivated liner. |
| Inefficient ionization in the MS source. | Clean and tune the MS source. Consider using a more sensitive ionization mode if available. | |
| Peak Tailing | Active sites in the liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column. |
| Column overloading. | Dilute the sample or inject a smaller volume. | |
| Mass Spectrum Mismatch | Incorrect background subtraction. | Review the background subtraction parameters to ensure only the peak of interest is being analyzed. |
| Co-eluting impurities. | Improve chromatographic separation by optimizing the temperature program or using a longer column. |
Nuclear Magnetic Resonance (NMR) Analysis
| Issue | Possible Causes | Suggested Solutions |
| Overlapping Impurity and Analyte Signals | Insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., 500 MHz or greater) for better signal dispersion. |
| Poor sample shimming. | Carefully shim the sample to improve spectral resolution. | |
| Low Signal-to-Noise for Impurities | Insufficient sample concentration or scan number. | Increase the concentration of the sample if possible and increase the number of scans acquired.[4] |
| Inappropriate solvent selection. | Use a deuterated solvent that fully dissolves the sample and has minimal interfering signals. |
Comparison of Analytical Techniques
The table below summarizes the primary analytical techniques for impurity detection in this compound.
| Technique | Primary Use | Typical LOD/LOQ | Advantages | Limitations |
| HPLC-UV/DAD | Quantification of non-volatile organic impurities. | LOD: 0.01-0.5 ppbLOQ: 0.03-1.7 ppb[7] | Robust, reproducible, and widely available. Excellent for quantitative analysis. | Requires reference standards for positive identification and accurate quantification. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | LOD: 0.04-0.20 µg/kgLOQ: 0.12-0.60 µg/kg[8] | High sensitivity and specificity. Provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation of unknown impurities and quantification (qNMR). | Dependent on concentration and field strength. | Provides definitive structural information. Can quantify without a specific reference standard.[4] | Relatively low sensitivity compared to MS. Can have overlapping signals. |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are general estimates for polycyclic aromatic hydrocarbons (PAHs) and can vary significantly based on the specific impurity, matrix, and instrument conditions.[7][8][9]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Trifluoroacetic Acid in Water (B).
-
Start with 50% A, ramp to 100% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/DAD at 260 nm.
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.
-
Oven Program: Hold at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Scan Range: 35-550 amu.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane, if not a target analyte) at a concentration of 10 mg/mL. For headspace analysis, use a validated headspace method.
Protocol 3: NMR Analysis for Structural Elucidation
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Spectrometer: 400 MHz or higher field NMR.
-
Experiments:
-
1H NMR: Acquire a standard proton spectrum to observe the overall proton environment.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
-
2D NMR (if needed): For complex structures or overlapping signals, run COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) experiments.[5]
-
-
Analysis: Integrate the signals in the 1H NMR spectrum. Compare the integral of impurity peaks to a known signal from the main compound to estimate the molar ratio.
Visualized Workflows
Caption: A logical workflow for the detection, identification, and qualification of impurities.
Caption: A decision tree for troubleshooting poor peak resolution in HPLC analysis.
References
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. lcms.cz [lcms.cz]
- 4. fda.gov [fda.gov]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Chemical Analysis Method and Determination of Polycyclic Aromatic Hydrocarbons Content from Seafood and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
managing the reactivity of the iodine substituents in 2,7-Diiodophenanthrene-9,10-dione
Welcome to the technical support center for 2,7-diiodophenanthrene-9,10-dione. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the reactivity of the iodine substituents in this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: The main challenges stem from the presence of two reactive iodine atoms and the electron-deficient nature of the phenanthrene-9,10-dione core. Key issues include:
-
Controlling Selectivity: Achieving selective mono-substitution at either the C2 or C7 position, while preventing double substitution, requires careful optimization of reaction conditions.
-
Reactivity of the Dione: The ketone functional groups can influence the electronic properties of the aromatic system and may be sensitive to certain reaction conditions, potentially leading to side reactions.
-
Catalyst Deactivation: The electron-deficient nature of the substrate can sometimes lead to slower oxidative addition in palladium-catalyzed cross-coupling reactions, and potential catalyst deactivation.
-
Homocoupling: A common side reaction in cross-coupling chemistry is the homocoupling of the starting material or the coupling partner.[1]
Q2: How can I achieve selective mono-substitution in a Suzuki-Miyaura coupling reaction?
A2: Achieving mono-substitution requires carefully controlling the reaction stoichiometry and conditions to favor the first coupling event over the second. Key strategies include:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid derivative.
-
Reaction Temperature: Lower reaction temperatures generally favor mono-substitution. It is advisable to start at room temperature and gradually increase if no reaction is observed.[2]
-
Catalyst and Ligand Choice: Bulky phosphine ligands can sterically hinder the second coupling event, thus favoring mono-arylation. The choice of ligand can be critical in controlling selectivity.[3][4]
-
Slow Addition: Slow addition of the boronic acid to the reaction mixture can help maintain a low concentration of the coupling partner, further promoting mono-substitution.
Q3: Is it possible to perform a stepwise diarylation with two different aryl groups?
A3: Yes, a stepwise diarylation is feasible and is a powerful strategy for synthesizing unsymmetrical 2,7-diarylphenanthrene-9,10-diones. The general approach involves:
-
Performing a selective mono-substitution (e.g., a Suzuki or Sonogashira coupling) under carefully controlled conditions to isolate the mono-substituted intermediate.
-
Purifying the mono-substituted product.
-
Subjecting the purified mono-iodinated intermediate to a second cross-coupling reaction with a different coupling partner.
Q4: Can the dione functionality interfere with the cross-coupling reaction?
A4: The dione functionality is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. However, under strongly basic or reducing conditions, side reactions involving the carbonyl groups could occur. It is important to screen bases and reaction temperatures to ensure the integrity of the dione. In cases of persistent interference, protection of the dione as a diacetal may be considered.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Poor solubility of reagents. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Gradually increase the reaction temperature. 4. Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). |
| Formation of Di-substituted Product | 1. Excess boronic acid. 2. High reaction temperature. 3. High catalyst loading. | 1. Use a stoichiometric amount or slight excess (1.0-1.1 equiv.) of boronic acid. 2. Lower the reaction temperature. 3. Reduce the catalyst loading. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Degas solvents thoroughly. 2. Screen different bases and solvent systems. |
| Dehalogenation of Starting Material | 1. Presence of protic impurities. 2. Side reaction with the solvent or base. | 1. Use anhydrous solvents and reagents. 2. Consider a different solvent or a non-coordinating base. |
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst (Pd or Cu). 2. Insufficiently basic conditions. 3. Alkyne degradation. | 1. Use fresh catalysts. Ensure the copper(I) source is of high quality. 2. Use an amine base such as triethylamine or diisopropylethylamine. 3. Perform the reaction at the lowest effective temperature. |
| Glaser-Hay Homocoupling of Alkyne | 1. Presence of oxygen. 2. High copper catalyst concentration. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Reduce the amount of copper(I) co-catalyst. Consider a copper-free Sonogashira protocol.[6][7] |
| Formation of Di-substituted Product | 1. Excess alkyne. 2. High reaction temperature. | 1. Use a stoichiometric amount of the terminal alkyne. 2. Conduct the reaction at a lower temperature. |
| ** Catalyst Turns Black (Palladium Black)** | 1. Catalyst decomposition. 2. High temperature. | 1. Use a more stable ligand or pre-catalyst. 2. Lower the reaction temperature. |
Experimental Protocols
Note: The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Selective Mono-Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1). Purge the solution with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Stepwise Di-Sonogashira Coupling
Step 1: Mono-alkynylation
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a degassed solvent mixture (e.g., THF and triethylamine, 2:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Alkyne Addition: Add the first terminal alkyne (1.0 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir at room temperature and monitor by TLC.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the mono-alkynylated product by column chromatography.
Step 2: Second Alkynylation
-
Reaction Setup: Use the purified mono-iodo, mono-alkynyl phenanthrene-9,10-dione from Step 1 as the starting material.
-
Procedure: Follow the same procedure as in Step 1, using the second terminal alkyne (1.1 equiv.). The reaction may require slightly more forcing conditions (e.g., gentle heating) to proceed to completion.
-
Work-up and Purification: Follow the same work-up and purification procedure to isolate the unsymmetrical di-alkynylated product.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycles in Sonogashira Coupling.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
X-ray Crystallography of 2,7-Disubstituted Phenanthrene-9,10-diones: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic characteristics of phenanthrene-9,10-dione and its derivatives. While the full crystal structure of 2,7-Diiodophenanthrene-9,10-dione is not publicly available, this document presents a detailed comparison with structurally related analogs, including the parent phenanthrene-9,10-dione and 2,7-dibromophenanthrene-9,10-dione, for which crystallographic data are accessible. This comparison offers valuable insights into the effects of substitution on the solid-state packing and molecular geometry of these compounds, which is crucial for rational drug design and materials science applications.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for phenanthrene-9,10-dione and its 2,7-dibromo derivative. These parameters define the size and shape of the unit cell, the fundamental repeating unit in the crystal lattice.
| Parameter | Phenanthrene-9,10-dione | 2,7-Dibromophenanthrene-9,10-dione |
| CCDC Number | 186904[1] | 701642[2] |
| Chemical Formula | C₁₄H₈O₂ | C₁₄H₆Br₂O₂ |
| Molecular Weight | 208.21 g/mol | 366.01 g/mol [2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.35 | 3.88 |
| b (Å) | 16.48 | 11.23 |
| c (Å) | 7.82 | 13.19 |
| α (°) | 90 | 90 |
| β (°) | 114.3 | 94.2 |
| γ (°) | 90 | 90 |
| Volume (ų) | 981.3 | 572.4 |
| Z | 4 | 2 |
Note: Crystallographic data for this compound and 2,7-Diaminophenanthrene-9,10-dione are not currently available in the Cambridge Crystallographic Data Centre (CCDC) database.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small molecules like phenanthrene-9,10-dione derivatives typically follows a standardized workflow. The protocol outlined below is a generalized procedure based on established crystallographic methods.
-
Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and method is crucial and often requires empirical optimization.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and free of visible defects.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.
-
Validation and Deposition: The final crystal structure is validated to ensure its quality and chemical sense. The validated structure, along with the experimental data, is then deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of a small molecule by X-ray crystallography.
Caption: A generalized workflow for single-crystal X-ray crystallography.
References
A Comparative Guide to 2,7-Diiodophenanthrene-9,10-dione and Other Phenanthrene Derivatives for Research and Development
Phenanthrene, a polycyclic aromatic hydrocarbon with three fused benzene rings, forms the structural backbone for a vast array of natural and synthetic compounds.[1][2] Its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[3][4] Among these, phenanthrene-9,10-diones (also known as phenanthrenequinones) represent a critical subclass. These ortho-quinones are not only key intermediates in the metabolism of polycyclic aromatic hydrocarbons but also exhibit a range of biological effects, including cytotoxicity, making them subjects of intense study.[5]
This guide provides a detailed comparison of 2,7-Diiodophenanthrene-9,10-dione with its parent compound, phenanthrene-9,10-dione, and other halogenated and substituted derivatives. The objective is to offer a clear, data-driven overview of their properties and biological activities to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties of Selected Phenanthrene-9,10-diones
The introduction of different substituents onto the phenanthrene-9,10-dione core significantly alters the molecule's physicochemical properties, which in turn can influence its biological activity. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate factors like lipophilicity and electronic properties. The table below summarizes key properties of this compound and its bromo- and unsubstituted analogs.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Common Synonyms |
| This compound | C₁₄H₆I₂O₂ | 460.00 | 2,7-Diiodophenanthrenequinone[6] |
| 2,7-Dibromophenanthrene-9,10-dione | C₁₄H₆Br₂O₂ | 366.00 | 2,7-Dibromophenanthrenequinone[7] |
| Phenanthrene-9,10-dione | C₁₄H₈O₂ | 208.22 | Phenanthrenequinone, 9,10-Phenanthroquinone[8] |
Comparative Biological Activity
Phenanthrene derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiallergic effects.[4][9] The dione functionality at the 9 and 10 positions is often crucial for this activity. For example, phenanthrenequinones are known to be cytotoxic and have been detected in environmental pollutants like diesel exhaust.[5][10]
The data below, compiled from various studies, compares the biological performance of different phenanthrene derivatives. It is important to note that direct comparison can be challenging as experimental conditions may vary between studies.
| Compound/Derivative | Biological Activity | Cell Line/Organism | Key Findings (IC₅₀/MIC) | Reference |
| Ephemeranthoquinone B (a phenanthrenedione) | Cytotoxicity | HL-60 (Human promyelocytic leukemia) | IC₅₀: 2.8 µM | [11] |
| Ephemeranthoquinone B | Antibacterial | Bacillus subtilis | MIC: 4.88 to 65.10 µM range for various compounds tested. Showed strong effect. | [11] |
| 2,5,7-trimethoxyanthracene-1,4-dione (structurally related) | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | Moderate activity | [12] |
| Disubstituted Anthraquinones (structurally related) | Anti-allergic | Rat models | Anthraquinone-2,7-dicarboxylic acid significantly inhibited PCA reaction and histamine/LTD4-induced skin reactions. | [13] |
| 1,10-Phenanthroline Derivatives | Cytotoxicity | PC-3 (Prostate cancer) | IC₅₀: 18 µM for neutral TSC derivative | [14] |
Experimental Protocols & Methodologies
To ensure reproducibility and facilitate further research, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of phenanthrene-9,10-dione derivatives and for evaluating their biological activity.
Protocol 1: Synthesis of 2,7-Dibromophenanthrene-9,10-dione
This protocol is adapted from a general procedure for the bromination of phenanthrenequinone.[15] This method provides a straightforward pathway to halogenated derivatives for comparative studies.
Materials:
-
Phenanthrene-9,10-dione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ethyl Acetate
-
Ice water
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Add phenanthrene-9,10-dione (1.0 eq) and concentrated sulfuric acid to a dry reaction vessel under a nitrogen atmosphere.
-
Slowly add N-bromosuccinimide (NBS) (1.8 eq) to the reaction mixture.
-
Stir the reaction at room temperature for approximately 2 hours.
-
To quench the reaction, slowly add a small volume of water, then pour the entire mixture into a larger volume of ice water.
-
A solid precipitate will form. Collect this product via filtration and wash thoroughly with hot water.
-
To purify the crude product, extract it by refluxing with ethyl acetate.
-
Dry the final product under a vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the IC₅₀ values of potential cytotoxic compounds.
Materials:
-
Human cancer cell line (e.g., HeLa, PC-3, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the complete medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations: Workflows and Pathways
Diagrams are provided to visually summarize key processes relevant to the study of phenanthrene derivatives.
References
- 1. espublisher.com [espublisher.com]
- 2. Phenanthrene by Mr. pradeep swarnkar | PPTX [slideshare.net]
- 3. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. This compound | C14H6I2O2 | CID 591321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,7-Dibromophenanthrene-9,10-dione | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 11. Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Computational Properties of 2,7-Diiodophenanthrene-9,10-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational properties of 2,7-diiodophenanthrene-9,10-dione and its unsubstituted and 2,7-dibromo-substituted analogs. Understanding the electronic and structural properties of these compounds is crucial for their application in materials science and drug development. This comparison leverages available computed data and insights from computational studies on related molecules to predict trends in their reactivity and electronic behavior.
Introduction to Phenanthrene-9,10-diones
Phenanthrene-9,10-dione and its derivatives are a class of aromatic compounds that have garnered significant interest due to their versatile applications. Their rigid, planar structure and electron-accepting nature make them suitable candidates for use in organic electronics, catalysis, and as intermediates in the synthesis of complex organic molecules. Halogenation of the phenanthrene-9,10-dione core is a common strategy to modulate its electronic properties, such as the energy of its frontier molecular orbitals (HOMO and LUMO), which in turn influences its reactivity, redox potential, and optical properties.
Comparison of Computed Properties
While direct comparative computational studies on this compound are limited, we can compile and compare publicly available computed data for the parent compound, its dibromo, and diiodo derivatives. The following table summarizes key computed properties for these molecules.
| Property | Phenanthrene-9,10-dione | 2,7-Dibromophenanthrene-9,10-dione | This compound |
| Molecular Formula | C₁₄H₈O₂ | C₁₄H₆Br₂O₂ | C₁₄H₆I₂O₂ |
| Molecular Weight ( g/mol ) | 208.22 | 366.01 | 459.99 |
| XLogP3 | 2.5 | 3.9 | 4.6 |
| Topological Polar Surface Area (Ų) | 34.1 | 34.1 | 34.1 |
| Complexity | 289 | 346 | 346 |
Data sourced from PubChem. It is important to note that these values are computed and may differ from experimental results.
Based on general principles of computational chemistry and studies on similar halogenated aromatic systems, we can infer the following trends in the electronic properties of these compounds:
-
HOMO-LUMO Gap: Halogenation is generally observed to reduce the HOMO-LUMO gap in polycyclic aromatic hydrocarbons.[1] This effect is expected to be more pronounced with increasing atomic number of the halogen (I > Br). A smaller HOMO-LUMO gap suggests increased reactivity and a red-shift in the absorption spectrum.
-
LUMO Energy: Halogens are electron-withdrawing groups. Their introduction into the phenanthrene-9,10-dione framework is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This would make the molecule a better electron acceptor and increase its redox potential.[2][3]
-
Reactivity: The lowered LUMO energy and potentially reduced HOMO-LUMO gap in the halogenated derivatives suggest that they will be more reactive towards nucleophiles and more susceptible to reduction compared to the parent phenanthrene-9,10-dione.
Experimental Protocols: Computational Methodology
The computational investigation of phenanthrene-9,10-dione and its derivatives typically involves quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. A common approach involves the following steps:
-
Geometry Optimization: The initial molecular structures are optimized to find their lowest energy conformation. This is often performed using a specific DFT functional, such as B3LYP, and a basis set, for example, 6-31G(d).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.[4] These calculations provide insights into the molecule's reactivity, charge distribution, and potential for intermolecular interactions.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of molecules like this compound.
Caption: A flowchart illustrating the typical steps involved in the computational analysis of molecular properties using Density Functional Theory (DFT).
References
- 1. aro.koyauniversity.org [aro.koyauniversity.org]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,7-Diiodophenanthrene-9,10-dione
For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of novel compounds is a cornerstone of discovery. This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the validation of the 2,7-Diiodophenanthrene-9,10-dione structure, supported by experimental data and detailed protocols.
The accurate characterization of this compound, a halogenated aromatic dione, is critical for understanding its chemical properties and potential applications. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive validation strategy integrates data from multiple analytical methods to provide an unambiguous structural assignment. This guide explores the synergistic use of mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the robust validation of this target molecule.
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach is the gold standard for structural elucidation. The following table summarizes the key quantitative data obtained from mass spectrometry and compares it with expected data from NMR and IR spectroscopy for this compound.
| Analytical Technique | Parameter | Observed/Predicted Value | Interpretation |
| Mass Spectrometry (Electron Ionization) | Molecular Ion (M+) | m/z 459.85 | Confirms the molecular formula C14H6I2O2.[1] |
| Major Fragments | m/z 333, 205, 127 | Loss of one and two iodine atoms, and presence of I+ ion. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Predicted: 8.0-8.5 ppm | Aromatic protons in a deshielded environment. |
| Integration | Predicted: 6H | Six aromatic protons. | |
| Coupling Pattern | Predicted: Doublets and Singlets | Shows the substitution pattern on the phenanthrene core. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Predicted: 90-180 ppm | Carbons in aromatic, carbonyl, and C-I environments. |
| Number of Signals | Predicted: 7 | Reflects the symmetry of the molecule. | |
| Infrared Spectroscopy | Vibrational Frequency (ν) | Predicted: ~1670 cm⁻¹ | Characteristic C=O stretching of the dione functionality. |
| Vibrational Frequency (ν) | Predicted: ~500-600 cm⁻¹ | Characteristic C-I stretching. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for the key experiments cited.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation: A solid sample of this compound is dissolved in a suitable volatile organic solvent, such as dichloromethane or acetonitrile, to a concentration of approximately 1 mg/mL. The solution should be clear and free of particulate matter.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.
Procedure:
-
The instrument is calibrated using a standard compound (e.g., perfluorotributylamine).
-
A small volume (1-2 µL) of the sample solution is introduced into the ion source via a direct insertion probe or a gas chromatograph.
-
The sample is vaporized, and the molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Procedure:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to generate the NMR spectra.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
Procedure:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample pellet or film is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
-
The resulting interferogram is mathematically converted to a spectrum showing absorbance or transmittance as a function of wavenumber (cm⁻¹).
Visualizing the Validation Workflow
A logical workflow ensures a systematic approach to structural validation. The following diagram illustrates the process, starting from the initial molecular weight determination by mass spectrometry to the detailed structural confirmation by NMR and IR spectroscopy.
Caption: A flowchart illustrating the integrated workflow for the structural validation of this compound using MS, NMR, and IR spectroscopy.
Conclusion
The structural validation of this compound is most reliably achieved through the complementary data obtained from mass spectrometry, NMR spectroscopy, and IR spectroscopy. While mass spectrometry provides the foundational evidence of the molecular formula and the presence of iodine atoms, NMR spectroscopy offers detailed insights into the connectivity and symmetry of the molecule. Concurrently, IR spectroscopy confirms the presence of key functional groups. By integrating these techniques, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to the Theoretical and Experimental Properties of 2,7-Diiodophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known theoretical and experimental properties of 2,7-Diiodophenanthrene-9,10-dione. Due to the limited availability of experimental data for this specific compound, this guide also includes data for analogous compounds, namely 2,7-dibromophenanthrene-9,10-dione and the parent 9,10-phenanthrenedione, to provide a framework for comparison and to anticipate the characteristics of the diiodo- derivative.
Physicochemical Properties: A Comparative Overview
A summary of the available theoretical and experimental physicochemical data is presented in Table 1. The theoretical values are primarily computed properties sourced from PubChem, while the experimental data is derived from various chemical suppliers and databases. A significant gap exists in the experimentally determined properties for this compound, highlighting an area for future research.
| Property | This compound | 2,7-Dibromophenanthrene-9,10-dione | 9,10-Phenanthrenedione |
| Molecular Formula | C₁₄H₆I₂O₂ | C₁₄H₆Br₂O₂ | C₁₄H₈O₂ |
| Molecular Weight | Theoretical: 459.99 g/mol [1] | Theoretical: 366.01 g/mol | Theoretical: 208.22 g/mol |
| Melting Point (°C) | Experimental: 309-310 | Experimental: 331 | Experimental: 208-211 |
| Boiling Point (°C) | Predicted: 547.1 ± 43.0 | Predicted: 503.8 ± 43.0 | Experimental: 360 |
| Density (g/cm³) | Predicted: 2.263 | Predicted: 1.911 ± 0.06 | Experimental: 1.405 |
Spectroscopic Properties: An Analog-Based Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Expectations for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three distinct types of aromatic protons. Due to the electron-withdrawing nature of the iodine atoms and the dione functionality, these signals are anticipated to be downfield shifted compared to unsubstituted phenanthrene.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals for the 14 carbon atoms due to the molecule's symmetry. The carbons bonded to iodine will experience a significant shielding effect (heavy atom effect), shifting their signals upfield. The carbonyl carbons are expected to resonate at the most downfield positions, typically in the range of 170-180 ppm.
Experimental Data for 9,10-Phenanthrenedione:
While specific peak assignments for 2,7-diiodo-phenanthrene-9,10-dione are not available, the spectra of the parent compound provide a reference.
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 7.7-8.2 (m) |
| ¹³C NMR | 123.8, 129.2, 130.4, 134.8, 136.5, 179.8 (C=O) |
Infrared (IR) Spectroscopy
Theoretical Expectations for this compound:
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the dione group, typically in the region of 1670-1690 cm⁻¹. Other significant absorptions will include C=C stretching vibrations for the aromatic rings (around 1600 cm⁻¹) and C-H stretching and bending vibrations. The C-I stretching vibrations will appear in the far-infrared region, usually below 600 cm⁻¹.
Experimental Data for 9,10-Phenanthrenedione: [2][3]
| Wavenumber (cm⁻¹) | Assignment |
| 1675 | C=O Stretching |
| 1595 | C=C Aromatic Stretching |
| 765, 720 | C-H Bending (out-of-plane) |
UV-Vis Spectroscopy
Theoretical Expectations for this compound:
The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The introduction of iodine atoms, being heavy atoms, may induce a bathochromic (red) shift in the absorption maxima compared to the parent phenanthrenequinone due to the extension of the conjugated system and halogen-induced perturbations of the electronic structure.
Experimental Data for 9,10-Phenanthrenedione: [4][5]
| λmax (nm) | Solvent |
| 258, 325, 412 | Ethanol |
Experimental Protocols
Synthesis of 2,7-Disubstituted-9,10-phenanthrenediones
While a specific protocol for the diiodo- derivative is not detailed in the literature, a general method for the synthesis of the analogous 2,7-dibromo-9,10-phenanthrenequinone from 9,10-phenanthrenequinone can be adapted[6]. This electrophilic substitution reaction provides a viable pathway to 2,7-diiodo-phenanthrene-9,10-dione.
Proposed Synthesis of this compound:
A plausible synthetic route would involve the direct iodination of 9,10-phenanthrenequinone using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like sulfuric acid. The reaction progress can be monitored by thin-layer chromatography.
dot
References
- 1. This compound | C14H6I2O2 | CID 591321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,10-Phenanthrenedione [webbook.nist.gov]
- 4. 9,10-Phenanthrenedione [webbook.nist.gov]
- 5. 9,10-Phenanthrenedione [webbook.nist.gov]
- 6. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
Unveiling the Biological Potential of Phenanthrenequinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
Phenanthrenequinone derivatives have demonstrated a wide spectrum of biological effects, with the most prominent being their cytotoxic activity against various cancer cell lines. Other notable activities include enzyme inhibition, and antimicrobial and antiviral effects.
Cytotoxic Activity
Numerous studies have highlighted the potential of phenanthrenequinones as anticancer agents. The cytotoxic efficacy of these compounds is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis.[1]
The table below summarizes the cytotoxic activities (IC50 values) of several phenanthrenequinone derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Calanquinone A | A549 (Lung) | 0.45 µg/mL | [2] |
| PC-3 (Prostate) | < 0.5 µg/mL | [2] | |
| MCF-7 (Breast) | < 0.02 µg/mL | [2] | |
| Denbinobin | Various | 0.08 - 1.66 µg/mL | [3] |
| 6-Methoxycoelonin | Melanoma | 2.59 | [3] |
| Compound 1 (from Calanthe arisanensis) | A549 (Lung) | < 0.5 µg/mL | [2] |
| HCT-8 (Colon) | < 0.5 µg/mL | [2] | |
| KB (Nasopharyngeal) | < 0.5 µg/mL | [2] | |
| 5,7-dimethoxy-1,4-phenanthrenequinone (CLLV-1) | - | - | [3] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.
Enzyme Inhibition
Certain phenanthrenequinone derivatives have been identified as potent inhibitors of specific enzymes, suggesting their potential as targeted therapeutic agents. For instance, a phenanthrene derivative designated as T26 has been shown to potently inhibit Pim-1 and Pim-3 kinases, which are proto-oncogenes implicated in several cancers, particularly pancreatic cancer.[4] Inhibition of these kinases by T26 leads to apoptosis and cell cycle arrest in cancer cells.[4] Another study reported on anthracene-9,10-dione derivatives as inhibitors of casein kinase II (CK2), another important target in cancer therapy.[5]
Antimicrobial and Antiviral Activity
The biological activities of phenanthrenequinones extend to antimicrobial and antiviral effects. For example, 9,10-phenanthrenequinone has demonstrated antiviral activity against HIV with an IC50 of less than 1 µM.[1] This activity is linked to the inhibition of NF-κβ binding to DNA.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of phenanthrenequinone derivatives.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (phenanthrenequinone derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay (Pim Kinase)
-
Reaction Mixture: A reaction mixture containing the Pim kinase enzyme, a fluorescently labeled peptide substrate, and ATP is prepared in a buffer solution.
-
Inhibitor Addition: The test compound (phenanthrenequinone derivative) is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time to allow the enzymatic reaction to proceed.
-
Detection: The phosphorylation of the substrate is detected using a suitable method, such as fluorescence polarization or specific antibodies.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by phenanthrenequinone derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of the Pim Kinase signaling pathway by a phenanthrenequinone derivative.
Caption: A generalized experimental workflow for the evaluation of phenanthrenequinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Profile of 2,7-Diiodophenanthrene-9,10-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 2,7-Diiodophenanthrene-9,10-dione and its structural analogs. Due to the limited availability of public experimental data for this compound, this guide leverages comprehensive data from its parent compound, 9,10-Phenanthrenequinone, and available information on other halogenated derivatives to provide a valuable comparative resource.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and its analogs is crucial for understanding their potential behavior in various experimental settings. The table below summarizes key computed properties for these compounds.
| Property | This compound | 2,7-Dibromophenanthrene-9,10-dione | 2,7-Dichlorophenanthrene (9,10-dihydro) | 9,10-Phenanthrenequinone (Parent Compound) |
| Molecular Formula | C₁₄H₆I₂O₂[1] | C₁₄H₆Br₂O₂[2] | C₁₄H₁₀Cl₂[3] | C₁₄H₈O₂[4] |
| Molecular Weight | 460.00 g/mol [1] | 366.00 g/mol [2] | 249.1 g/mol [3] | 208.21 g/mol [4] |
| IUPAC Name | This compound[1] | 2,7-dibromophenanthrene-9,10-dione[2] | 2,7-dichloro-9,10-dihydrophenanthrene[3] | phenanthrene-9,10-dione[4] |
| CAS Number | 16218-32-9[1] | 84405-44-7[2] | 61650-87-1[3] | 84-11-7[4] |
Spectroscopic Data Comparison
| Analytical Technique | This compound | 9,10-Phenanthrenequinone (Parent Compound) |
| Mass Spectrometry | Data potentially available on SpectraBase. | Electron Ionization (EI) Mass Spectrum available on NIST WebBook. |
| Infrared (IR) Spectroscopy | No experimental data found. | IR Spectrum available on NIST WebBook. |
| UV-Vis Spectroscopy | No experimental data found. | UV/Visible Spectrum available on NIST WebBook.[5] |
| NMR Spectroscopy | No experimental data found. | ¹H and ¹³C NMR data available in various publications. |
Biological Activity and Performance
Phenanthrenequinones are known for their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular toxicity.[6][7] This property is a key performance indicator in the context of drug development, particularly in oncology and toxicology research. Halogenation can significantly impact the biological activity of molecules, often enhancing their efficacy or altering their metabolic stability.
Signaling Pathway: Phenanthrenequinone-Induced ROS Generation
The following diagram illustrates the proposed signaling pathway for ROS generation initiated by 9,10-phenanthrenequinone. This pathway is a critical aspect of its biological activity.
References
- 1. This compound | C14H6I2O2 | CID 591321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Dibromophenanthrene-9,10-dione | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenanthrene, 2,7-dichloro-9,10-dihydro- | C14H10Cl2 | CID 12299616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absorption [Phenanthrenequinone] | AAT Bioquest [aatbio.com]
- 6. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,7-Diiodophenanthrene-9,10-dione: A Guide for Laboratory Professionals
For immediate reference, treat 2,7-diiodophenanthrene-9,10-dione as a halogenated organic hazardous waste. Segregate from non-halogenated waste streams to ensure proper disposal and cost-effectiveness. All disposal activities must comply with local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Handling
Waste Classification and Segregation
As an iodinated aromatic compound, this compound is classified as a halogenated organic waste . It is imperative to segregate this waste from non-halogenated organic and aqueous waste streams.[1][2] Improper mixing can lead to complex and costly disposal procedures.[1][2]
Key Disposal Principles:
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.
-
Consult your institution's Environmental Health and Safety (EH&S) office for specific labeling and container requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative information relevant to the safe disposal of this compound, based on data for the parent compound 9,10-phenanthrenequinone and general EPA regulations.
| Parameter | Value/Guideline | Relevance to Disposal |
| Physical State | Solid | Spills are less likely to spread rapidly than liquids, but dust can be an inhalation hazard. |
| Solubility of Parent Compound (9,10-phenanthrenequinone) | ||
| Water | Slightly soluble (7.5 mg/L)[1] | Indicates that aqueous rinsing alone is insufficient for decontamination. |
| Organic Solvents | Soluble in acetonitrile, toluene, dichloromethane, and ethyl acetate[3] | These solvents are suitable for decontamination rinses. |
| EPA Hazardous Waste Generator Status (Monthly Generation) | Determines regulatory requirements for storage time, and reporting. | |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg of acute hazardous waste; or ≤ 100 kg of non-acute hazardous waste | Laboratories typically fall into this or the SQG category. |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg of non-acute hazardous waste | Increased regulatory requirements compared to VSQG. |
| Large Quantity Generator (LQG) | ≥ 1,000 kg of non-acute hazardous waste; or > 1 kg of acute hazardous waste | Most stringent regulations. |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste[4] | Allows for the accumulation of waste at or near the point of generation before moving to a central storage area. |
Experimental Protocols
Decontamination of Glassware and Non-Disposable Equipment
This protocol details the steps for decontaminating glassware (e.g., flasks, beakers) and other non-disposable equipment (e.g., spatulas, stir bars) that have been in contact with this compound.
Materials:
-
Appropriate organic solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetone).
-
Laboratory-grade detergent.
-
Deionized water.
-
Two rinse beakers or containers.
-
Labeled waste container for halogenated organic liquids.
-
Labeled waste container for aqueous waste (if required by your institution).
Procedure:
-
Initial Solvent Rinse: In a fume hood, rinse the equipment with a small amount of the chosen organic solvent to dissolve any residual this compound. Collect this initial rinse in the designated halogenated organic liquid waste container.
-
Second Solvent Rinse: Perform a second rinse with fresh organic solvent and collect it in the same waste container.
-
Air Dry: Allow the equipment to air dry completely in the fume hood to ensure all organic solvent has evaporated.
-
Aqueous Wash: Wash the air-dried equipment thoroughly with a laboratory-grade detergent and warm water.
-
Deionized Water Rinse: Rinse the equipment multiple times with deionized water.
-
Final Drying: Allow the equipment to dry completely before reuse or storage.
Emergency Procedures for Spills
In the event of a spill of solid this compound, follow these steps to ensure a safe and effective cleanup.
Caption: Emergency spill response workflow.
Key considerations for spill cleanup:
-
Avoid dry sweeping: This can create airborne dust that may be inhaled.[5]
-
For larger spills: Evacuate the area and contact your institution's emergency response team or EH&S office.
-
Personal Contamination: If the compound comes into contact with skin, wash the affected area immediately with soap and water for at least 15 minutes.[3] If it comes into contact with eyes, flush with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[3]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene ( PQ-ERA ) photoclick reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01810A [pubs.rsc.org]
- 4. research.uga.edu [research.uga.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
Personal protective equipment for handling 2,7-Diiodophenanthrene-9,10-dione
This guide provides crucial safety and logistical information for the handling and disposal of 2,7-Diiodophenanthrene-9,10-dione, a chemical compound used in scientific research. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact. The following information is based on safety data for the closely related compound, 2,7-Dibromophenanthrene-9,10-dione, and general principles of laboratory safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[1][2]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves should be worn.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Required to prevent eye contact.[2] In case of splashing, chemical splash goggles are necessary. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn. For larger quantities or risk of significant exposure, chemical-resistant clothing is advised.[1][2] |
| Respiratory Protection | Dust respirator | Use in a well-ventilated area. If dust formation is likely, a dust respirator should be used.[2] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling, storage, and disposal is essential for safety and to maintain the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled with the chemical name and hazard information.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers securely sealed when not in use.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
3. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly with soap and water after handling.[2]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
For minor spills, clean up immediately using dry procedures to avoid generating dust.[2]
-
Collect the spilled material in a clean, dry, sealable, and labeled container for disposal.[1][2]
-
Do not use air hoses for cleaning.[2]
5. Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
The material should be disposed of at an approved waste disposal plant.[3]
-
Do not let the product enter drains.[3]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
First-Aid Measures
In the event of exposure, immediate action is critical.
-
If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
